Product packaging for 7-chloro-5-fluoro-1H-indole(Cat. No.:CAS No. 259860-01-0)

7-chloro-5-fluoro-1H-indole

Cat. No.: B1358727
CAS No.: 259860-01-0
M. Wt: 169.58 g/mol
InChI Key: JNIKEWVPWIHUOG-UHFFFAOYSA-N
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Description

7-chloro-5-fluoro-1H-indole is a useful research compound. Its molecular formula is C8H5ClFN and its molecular weight is 169.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClFN B1358727 7-chloro-5-fluoro-1H-indole CAS No. 259860-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIKEWVPWIHUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259860-01-0
Record name 7-chloro-5-fluoro-1H-indole
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Foundational & Exploratory

An In-depth Technical Guide to 7-chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and analytical workflows for 7-chloro-5-fluoro-1H-indole (CAS No. 259860-01-0). This molecule serves as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of complex heterocyclic scaffolds. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established chemical principles with data from analogous compounds to offer a robust resource for laboratory professionals.

Core Chemical Properties

This compound is a halogenated indole derivative. Its chemical structure and core identifiers are fundamental for its use in synthetic and medicinal chemistry. While extensive experimental data is not publicly available, the following tables summarize its key identifiers, calculated physical properties, and predicted mass spectrometry data.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 259860-01-0[1]
Molecular Formula C₈H₅ClFN[1][2]
Molecular Weight 169.58 g/mol [1]
Monoisotopic Mass 169.00946 Da[2]
Canonical SMILES C1=CNC2=C(C=C(C=C21)F)Cl[2]
InChI Key JNIKEWVPWIHUOG-UHFFFAOYSA-N[2]

Table 2: Calculated Physicochemical Properties

PropertyValueSource
XlogP 2.8Predicted[2]
Density 1.4 g/cm³Predicted[1]
Boiling Point Not Available-
Melting Point Not Available-

Table 3: Predicted Collision Cross Section (CCS) Data for Mass Spectrometry

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 170.01674127.4
[M+Na]⁺ 191.99868140.1
[M-H]⁻ 168.00218128.9
[M+NH₄]⁺ 187.04328150.2
[M+K]⁺ 207.97262134.2
Data sourced from PubChemLite predictions.[2]

Synthesis and Experimental Protocols

A robust and widely used method for the synthesis of substituted indoles from o-nitrotoluenes is the Leimgruber-Batcho indole synthesis .[3][4] This two-step process is advantageous due to its high yields, mild conditions, and the commercial availability of many precursors.[3] A detailed, representative protocol for the synthesis of this compound via this method is provided below.

Logical Synthesis Pathway

The diagram below illustrates the Leimgruber-Batcho synthesis pathway adapted for this compound.

G cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization Start 1-Chloro-5-fluoro-2-methyl-3-nitrobenzene Reagents1 DMFDMA, Pyrrolidine Heat Start->Reagents1 Reacts with Intermediate Enamine Intermediate (trans-2-Chloro-4-fluoro-6-(2-(dimethylamino)vinyl)nitrobenzene) Reagents1->Intermediate Forms Reagents2 Raney Nickel, Hydrazine or Pd/C, H₂ Intermediate->Reagents2 Reduced & Cyclized with Product This compound Reagents2->Product Yields

Caption: Leimgruber-Batcho synthesis of this compound.

Detailed Experimental Protocol

Step 1: Enamine Formation

  • Reaction Setup: To a solution of 1-chloro-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq) and pyrrolidine (1.2 eq).

  • Reaction Conditions: Heat the mixture at 110-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the enamine intermediate is often indicated by an intense red color.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude enamine intermediate can be purified by column chromatography on silica gel or, in many cases, used directly in the next step without further purification.[3]

Step 2: Reductive Cyclization

  • Reaction Setup: Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethanol, ethyl acetate, or a mixture of toluene and water.

  • Reduction: Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Raney Nickel (catalytic amount) with hydrazine hydrate (2-4 eq) added portion-wise.[3] Alternatively, use Palladium on carbon (5-10 mol%) under a hydrogen atmosphere (balloon or Parr shaker).

    • Chemical Reduction: Other reagents like iron powder in acetic acid or sodium dithionite can also be effective.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as indicated by TLC or LC-MS. The disappearance of the red color is a strong indicator of reaction completion.

  • Work-up and Purification:

    • If a catalyst was used, filter the reaction mixture through a pad of Celite to remove the solid catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product is then purified. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Final purification is achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound must be confirmed through a series of analytical techniques. The logical workflow for characterization is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Confirmation Crude Crude Product Purified Purified Compound Crude->Purified Column Chromatography NMR ¹H and ¹³C NMR (Structure Confirmation) Purified->NMR MS Mass Spectrometry (Molecular Weight) Purified->MS IR FT-IR Spectroscopy (Functional Groups, N-H stretch) Purified->IR Purity HPLC / GC-MS (Purity Assessment) Purified->Purity

Caption: General workflow for the characterization of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the substitution pattern on the indole ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. For indoles, the characteristic N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the purity of the final compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally related halo-indoles, the following precautions are recommended:

  • Hazard Classification (Inferred): Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation/damage. May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • In case of skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

References

An In-depth Technical Guide to the Synthesis of 7-chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 7-chloro-5-fluoro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct, detailed synthetic protocols in peer-reviewed literature, this guide focuses on the most probable and industrially relevant synthetic pathways, drawing from established indole syntheses and patent literature for related compounds.

Introduction

This compound is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with chlorine and fluorine substituents at the 7- and 5-positions, respectively. Halogenated indoles are significant pharmacophores due to their ability to modulate the electronic and lipophilic properties of molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. This particular substitution pattern makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several classical indole synthesis reactions. The most likely and versatile method is the Fischer indole synthesis, which is widely used in industrial settings for its reliability and scalability.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust reaction that produces an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. For the synthesis of this compound, the key starting materials are (3-chloro-5-fluorophenyl)hydrazine and a suitable two-carbon synthon, such as glyoxal or a protected acetaldehyde derivative.

Logical Relationship of the Fischer Indole Synthesis:

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product 3_chloro_5_fluoroaniline 3-chloro-5-fluoroaniline phenylhydrazine (3-chloro-5-fluorophenyl)hydrazine 3_chloro_5_fluoroaniline->phenylhydrazine Diazotization & Reduction acetaldehyde_synthon Acetaldehyde Synthon (e.g., 2,2-diethoxyacetaldehyde) target_indole This compound acetaldehyde_synthon->target_indole phenylhydrazine->target_indole Condensation & Cyclization (with Acetaldehyde Synthon)

Figure 1: Logical workflow for the Fischer indole synthesis of this compound.

2.1.1. Synthesis of the Key Intermediate: (3-chloro-5-fluorophenyl)hydrazine

The primary precursor for the Fischer indole synthesis is (3-chloro-5-fluorophenyl)hydrazine. This intermediate is typically prepared from the commercially available 3-chloro-5-fluoroaniline via a two-step diazotization and reduction sequence.

Experimental Protocol: Synthesis of (3-chloro-5-fluorophenyl)hydrazine Hydrochloride

  • Step 1: Diazotization of 3-chloro-5-fluoroaniline

    • 3-chloro-5-fluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water.

    • The solution is cooled to 0-5 °C in an ice-salt bath.

    • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

    • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Step 2: Reduction of the Diazonium Salt

    • In a separate flask, a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and cooled to 0 °C.

    • The cold diazonium salt solution is added slowly to the tin(II) chloride solution, keeping the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

    • The resulting precipitate, (3-chloro-5-fluorophenyl)hydrazine hydrochloride, is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Quantitative Data Comparison for Phenylhydrazine Synthesis:

ParameterValue
Starting Material 3-chloro-5-fluoroaniline
Reagents NaNO₂, HCl, SnCl₂·2H₂O
Reaction Temperature 0-10 °C
Typical Yield 75-85%
Product Form Hydrochloride salt

Table 1: Summary of quantitative data for the synthesis of (3-chloro-5-fluorophenyl)hydrazine hydrochloride.

2.1.2. Fischer Indole Cyclization

With the phenylhydrazine intermediate in hand, the final indole ring is formed by reaction with a suitable carbonyl compound, followed by acid-catalyzed cyclization. The use of a protected acetaldehyde, such as 2,2-diethoxyacetaldehyde, is common to control the reaction and avoid polymerization of acetaldehyde.

Experimental Protocol: Synthesis of this compound

  • (3-chloro-5-fluorophenyl)hydrazine hydrochloride is mixed with 2,2-diethoxyacetaldehyde in a suitable solvent, such as ethanol or acetic acid.

  • The mixture is heated to form the corresponding hydrazone.

  • An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is added to the reaction mixture.

  • The mixture is heated at reflux for several hours to effect the[1][1]-sigmatropic rearrangement and cyclization.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material and the formation of the product.

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Fischer Indole Synthesis:

ParameterValue
Starting Material (3-chloro-5-fluorophenyl)hydrazine
Reagent 2,2-diethoxyacetaldehyde
Catalyst H₂SO₄, PPA, or ZnCl₂
Reaction Temperature Reflux (solvent dependent)
Typical Yield 60-80%
Purification Column Chromatography

Table 2: Summary of quantitative data for the Fischer indole synthesis of this compound.

Reaction Pathway of Fischer Indole Synthesis:

Fischer_Pathway Start (3-chloro-5-fluorophenyl)hydrazine + 2,2-diethoxyacetaldehyde Hydrazone Hydrazone Formation (Intermediate) Start->Hydrazone Heat Enamine Enamine Tautomerization (Intermediate) Hydrazone->Enamine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement (Key Step) Enamine->Rearrangement Cyclization Cyclization & Aromatization (Loss of NH₃) Rearrangement->Cyclization Product This compound Cyclization->Product

Figure 2: Reaction pathway of the Fischer indole synthesis.

Alternative Synthetic Strategies

While the Fischer indole synthesis is the most probable route, other methods for indole synthesis could potentially be adapted for the preparation of this compound. These include the Reissert, Madelung, and Bischler-Möhlau syntheses. However, these methods often require more specialized starting materials or harsher reaction conditions, making them less common for this type of substitution pattern.

Conclusion

The synthesis of this compound is most effectively achieved through the well-established Fischer indole synthesis. This method offers a reliable and scalable route, starting from the readily accessible 3-chloro-5-fluoroaniline. The key steps involve the preparation of the (3-chloro-5-fluorophenyl)hydrazine intermediate followed by an acid-catalyzed cyclization with an acetaldehyde equivalent. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize this valuable building block for further chemical exploration.

References

physical characteristics of 7-chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 7-chloro-5-fluoro-1H-indole. Due to the limited availability of direct experimental data for this specific compound, this document summarizes confirmed properties, presents comparative data from closely related analogs to estimate its physicochemical profile, and outlines a plausible synthetic methodology based on established chemical literature.

Core Physical Characteristics

The fundamental molecular properties of this compound have been established and are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅ClFN--INVALID-LINK--[1][2]
Molecular Weight 169.58 g/mol --INVALID-LINK--[3][4]
CAS Number 259860-01-0--INVALID-LINK--[3][4]
Purity (Typical) ≥ 97%--INVALID-LINK--[3][4]
Storage Room Temperature--INVALID-LINK--[3]

Comparative Physicochemical Data and Predicted Properties

PropertyThis compound (Predicted/Estimated)6-chloro-5-fluoro-1H-indole7-fluoro-1H-indole5-fluoro-7-methyl-1H-indole
Melting Point (°C) Not available105-107[5]60-65Not available
Boiling Point (°C) ~260-280 (Predicted)Not available258.0 ± 13.0 (Predicted)[6]267.1 ± 20.0 (Predicted)
Density (g/cm³) ~1.3-1.4 (Predicted)Not available1.273 ± 0.06 (Predicted)[6]1.219 ± 0.06 (Predicted)[7]
logP (Octanol-Water) 2.8 (Predicted)[2]Not availableNot availableNot available
Solubility Poorly soluble in water (Predicted)Not availableSoluble in methanol[6]Not available

Computational software such as ACD/Labs and ChemAxon are industry-standard tools for the in-silico prediction of a wide range of physicochemical properties, including pKa, logP, and solubility, from a chemical structure.[8][9][10]

Plausible Synthetic Protocol: A General Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the available literature, a plausible route can be adapted from established methods for synthesizing related halogenated indoles, such as the Fischer indole synthesis or variations thereof. The following protocol is a hypothetical adaptation and should be optimized for the specific target molecule.

Reaction Scheme (Hypothetical): Fischer Indole Synthesis

(2-Chloro-4-fluorophenyl)hydrazine + Pyruvic acid → this compound-2-carboxylic acid → this compound

Experimental Protocol (General Steps):

  • Hydrazone Formation:

    • Dissolve (2-chloro-4-fluorophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol, glacial acetic acid).

    • Add an equimolar amount of pyruvic acid to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The product may precipitate and can be collected by filtration.

  • Indolization (Cyclization):

    • Add the dried hydrazone to a cyclizing agent, such as polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the mixture, typically in the range of 80-120°C, for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench by carefully adding it to ice water.

    • Neutralize the solution with a base (e.g., NaOH, NaHCO₃) to precipitate the crude this compound-2-carboxylic acid.

    • Collect the solid by filtration and wash with water.

  • Decarboxylation:

    • Heat the crude carboxylic acid intermediate in a high-boiling point solvent, such as quinoline, with a catalyst like copper powder.

    • Maintain the temperature (typically >200°C) until the evolution of CO₂ ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with an acidic solution to remove the quinoline, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of a halogenated indole, which would be applicable to the proposed synthesis of this compound.

G Generalized Workflow for Halogenated Indole Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start with (Substituted Phenyl)hydrazine and a Ketone/Aldehyde hydrazone Hydrazone Formation start->hydrazone Step 1 cyclization Acid-Catalyzed Cyclization (Indolization) hydrazone->cyclization Step 2 workup Reaction Quenching and Crude Product Isolation cyclization->workup Step 3 chromatography Column Chromatography workup->chromatography Purification characterization Spectroscopic Characterization (NMR, MS) chromatography->characterization final_product Pure Halogenated Indole characterization->final_product

Caption: Generalized workflow for the synthesis and purification of a halogenated indole.

Biological Context and Potential Relevance

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of halogenated indoles is of significant interest in medicinal chemistry and drug development.

  • Antiviral and Antimicrobial Activity: Various fluorinated indole derivatives have been investigated for their potential as antiviral and antimicrobial agents. For example, 7-fluoroindole has been shown to inhibit biofilm formation in Pseudomonas aeruginosa.[6]

  • Anticancer Research: The indole scaffold is a common feature in many anticancer agents. The introduction of halogen atoms can modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Enzyme Inhibition: Halogenated indoles can act as inhibitors of various enzymes, which is a key mechanism in the treatment of many diseases.

The unique substitution pattern of this compound makes it an interesting candidate for further investigation within these and other therapeutic areas. The presence of both chlorine and fluorine atoms can influence its lipophilicity, metabolic stability, and binding interactions with biological targets.

References

In-Depth Technical Guide: 7-Chloro-5-fluoro-1H-indole (CAS Number: 259860-01-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-5-fluoro-1H-indole is a halogenated indole derivative that serves as a key building block in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the strategic placement of chloro and fluoro substituents on the benzene ring significantly modulates the molecule's physicochemical properties. This modification can enhance metabolic stability, binding affinity to biological targets, and overall pharmacological profiles of the resulting compounds. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

PropertyValue
CAS Number 259860-01-0
Molecular Formula C₈H₅ClFN
Molecular Weight 169.58 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide
Melting Point Not reported
Boiling Point Not reported

Synthesis

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a crucial intermediate in the synthesis of complex, biologically active molecules. The presence of both chloro and fluoro groups offers medicinal chemists the opportunity to fine-tune the electronic and lipophilic properties of the final drug candidates, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of 5-HT2A Receptor Biased Agonists

A notable application of this compound is in the synthesis of novel heterocyclic compounds designed as 5-HT2A receptor biased agonists.[1] These compounds are of significant interest for the treatment of various psychiatric disorders, including depression, anxiety, and psychosis.[1]

One such example is the synthesis of compound NS144-067 .[1]

The synthesis of NS144-067 is reported to follow a standard procedure involving the reaction of this compound with 1-methylpiperidin-3-one.[1] A general representative procedure for this type of reaction is a Fischer indole synthesis condensation reaction.

Materials:

  • This compound

  • 1-methylpiperidin-3-one

  • Anhydrous ethanol or acetic acid (as solvent)

  • A strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add 1-methylpiperidin-3-one under an inert atmosphere.

  • Add the acid catalyst to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound, NS144-067.

Quantitative Data:

The reported ¹H NMR data for the synthesized NS144-067 is as follows: ¹H NMR (400 MHz, Methanol-d₄) δ 7.53 - 7.47 (m, 2H), 7.09 (dd, J = 9.0, 2.2 Hz, 1H), 6.35 - 6.31 (m, 1H), 4.32 (d, J = 15.8 Hz).[1]

Potential as a Scaffold for Kinase Inhibitors

The indole nucleus is a well-established scaffold for the development of kinase inhibitors. The 7-chloro-5-fluoro substitution pattern can be exploited to achieve specific interactions within the ATP-binding pocket of various kinases, which are key targets in oncology and inflammatory diseases. While direct examples starting from this compound are not prominently published, the extensive literature on related halogenated indoles and azaindoles in kinase inhibitor synthesis strongly suggests its potential in this area.

Signaling Pathways and Logical Relationships

The utility of this compound as a synthetic intermediate is best understood by examining the biological context of the final products derived from it. In the case of its application in synthesizing 5-HT2A biased agonists, the relevant signaling pathway is that of the serotonin 2A receptor.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT) or an agonist, primarily couples to Gαq/11. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Biased agonists are compounds that preferentially activate one signaling pathway over another, which can be advantageous in designing drugs with fewer side effects.

G cluster_synthesis Synthesis cluster_signaling Biological Action cluster_outcome Therapeutic Effect Indole This compound Product NS144-067 (5-HT2A Biased Agonist) Indole->Product Ketone 1-methylpiperidin-3-one Ketone->Product Receptor 5-HT2A Receptor Product->Receptor binds and activates G_Protein Gαq/11 Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates Outcome Modulation of Neuronal Activity (e.g., Antidepressant Effect) Ca_Release->Outcome PKC_Activation->Outcome

References

structure elucidation of 7-chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of 7-chloro-5-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel heterocyclic compounds such as this compound, a comprehensive analytical strategy is imperative. This technical guide outlines the multifaceted approach to the structure elucidation of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. While experimental data for this specific molecule is not widely published, this document provides a detailed framework based on established principles and data from closely related analogs. It serves as a predictive guide and a methodological template for researchers engaged in the synthesis and characterization of new chemical entities.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Substitution with halogens, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The precise placement of these substituents is critical for achieving the desired pharmacological profile. Therefore, the unequivocal structure confirmation of polysubstituted indoles like this compound is a critical step in the research and development process.

This guide details the suite of analytical techniques and experimental protocols required to confirm the molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (NH)8.2 - 8.5br s-
H-27.2 - 7.4t~2.5
H-36.5 - 6.7t~2.5
H-47.2 - 7.4ddJ(H4-H6) ~2.0, J(H4-F5) ~9.0
H-66.9 - 7.1ddJ(H6-H4) ~2.0, J(H6-F5) ~9.5

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-2124 - 126~3
C-3102 - 104~4
C-3a128 - 130~10
C-4109 - 111~25
C-5157 - 159~240 (d)
C-6115 - 117~20
C-7118 - 120~5
C-7a132 - 134~12

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-5-120 to -125dd

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

IonFormulaCalculated m/z
[M+H]⁺C₈H₆ClFNH170.0167
[M]⁺C₈H₅ClFN169.0089

Table 5: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch3400 - 3300Sharp to medium
Aromatic C-H Stretch3100 - 3000Medium
Aromatic C=C Stretch1600 - 1450Multiple sharp bands
C-F Stretch1250 - 1000Strong
C-Cl Stretch800 - 600Medium to strong

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the .

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Spectral width: 16 ppm

    • Number of scans: 16

    • Relaxation delay: 2 s

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30

    • Spectral width: 240 ppm

    • Number of scans: 1024

    • Relaxation delay: 2 s

  • ¹⁹F NMR Acquisition:

    • Pulse sequence: zg30

    • Spectral width: -50 to -250 ppm

    • Number of scans: 64

    • Relaxation delay: 2 s

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are to be used to establish proton-proton, proton-carbon direct, and long-range correlations, respectively.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Acquisition Parameters:

    • Ionization mode: Positive ESI

    • Capillary voltage: 3.5 kV

    • Source temperature: 120 °C

    • Mass range: 50-500 m/z

    • Acquisition: Full scan mode for accurate mass measurement.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, deposit a thin film of the sample from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

Visualization of Elucidation Workflow and Structural Connectivity

The following diagrams illustrate the logical workflow for structure elucidation and the predicted connectivity within the this compound molecule.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Proposal cluster_confirmation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir interpretation Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation proposal Propose Structure interpretation->proposal confirmation Final Structure Confirmation (e.g., X-ray Crystallography) proposal->confirmation

Workflow for Structure Elucidation

Predicted Key HMBC Correlations

Conclusion

The structure elucidation of a novel molecule such as this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. This guide provides a comprehensive, albeit predictive, overview of the expected spectroscopic signatures and the necessary experimental protocols to confirm its structure. The ultimate, unequivocal proof of structure would be provided by single-crystal X-ray diffraction, which would reveal the precise three-dimensional arrangement of the atoms in the solid state. The methodologies and predicted data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient and accurate characterization of new indole-based compounds.

The Biological Activity of Halogenated Indoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications can dramatically alter the compound's interaction with biological targets, leading to enhanced potency, selectivity, and novel mechanisms of action. This technical guide provides an in-depth overview of the biological activities of halogenated indoles, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Anticancer Activity of Halogenated Indoles

Halogenated indoles have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines. Brominated indoles, in particular, isolated from marine organisms, have shown significant potential.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected halogenated indoles against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundHalogen(s)Cancer Cell LineIC50 (µM)Reference
6-Bromoisatin6-BrHT29 (Colon)223[1]
Tyrindoleninone-Female Reproductive Cancer Cells-[2]
6,6'-Dibromoindirubin6,6'-diBr--[3]
Dionemycin6"-ClNCI-H460 (Lung)3.1[4]
Dionemycin6"-ClMDA-MB-231 (Breast)~5[4]
Dionemycin6"-ClHCT-116 (Colon)~10[4]
Dionemycin6"-ClHepG2 (Liver)11.2[4]
Fascaplysin-VariousPotent[5]

Note: Some entries lack specific IC50 values in the referenced abstracts but are noted for their significant activity.

Signaling Pathways in Cancer

6-Bromoisatin and Caspase-Independent Apoptosis:

6-Bromoisatin, a brominated indole found in Muricid molluscs, induces apoptosis in colorectal cancer cells, such as the HT29 cell line.[1] Interestingly, this apoptosis appears to occur through a caspase-independent pathway.[1] Evidence suggests that 6-bromoisatin may exert its effect by inhibiting the Akt (Protein Kinase B) survival signaling pathway.[6] Inhibition of Akt can lead to the activation of pro-apoptotic factors and subsequent cell death without the classical activation of executioner caspases like caspase-3.[1][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Pro_Apoptotic_Factors Pro_Apoptotic_Factors Akt->Pro_Apoptotic_Factors Inhibits Apoptosis Apoptosis Pro_Apoptotic_Factors->Apoptosis 6_Bromoisatin 6_Bromoisatin 6_Bromoisatin->Akt Inhibits

Figure 1: Proposed signaling pathway of 6-bromoisatin-induced apoptosis.

Fascaplysin and CDK4/6 Inhibition:

Fascaplysin, a β-carboline alkaloid, is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4).[8][9] CDK4, in complex with Cyclin D, plays a crucial role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma protein (Rb). Phosphorylated Rb releases the transcription factor E2F, allowing for the transcription of genes necessary for S phase entry and DNA replication.[10][11] By inhibiting CDK4, fascaplysin prevents Rb phosphorylation, keeping E2F sequestered and thus arresting the cell cycle in the G1 phase.[12] This inhibition of cell cycle progression ultimately leads to a decrease in cancer cell proliferation.[12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CyclinD CyclinD CDK4 CDK4 CyclinD->CDK4 Binds & Activates Rb Rb CDK4->Rb Phosphorylates Fascaplysin Fascaplysin Fascaplysin->CDK4 Inhibits E2F E2F Rb->E2F Sequesters pRb p-Rb G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes

Figure 2: Fascaplysin-mediated inhibition of the CDK4/Rb/E2F pathway.

Antimicrobial Activity of Halogenated Indoles

Halogenation of the indole ring is a key strategy for enhancing antimicrobial and antibiofilm activity. Chloro, bromo, and iodo-substituted indoles have demonstrated significant efficacy against a range of pathogenic bacteria, including multidrug-resistant strains.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several halogenated indoles against various bacterial species.

CompoundHalogen(s)Bacterial SpeciesMIC (µg/mL)Reference
4-Chloroindole4-ClVibrio parahaemolyticus50
5-Chloroindole5-ClVibrio parahaemolyticus50
7-Chloroindole7-ClVibrio parahaemolyticus200
4-Bromoindole4-BrVibrio parahaemolyticus50
5-Bromoindole5-BrVibrio parahaemolyticus50
5-Iodoindole5-IEscherichia coli-
5-Iodoindole5-IStaphylococcus aureus-
5-Iodoindole5-IAcinetobacter baumannii-[13]
Chloroxiamycin-ClMRSA ATCC4330016[14]
Xiamycin(non-halogenated)MRSA ATCC4330032[14]
Dionemycin6"-ClMRSA (6 clinical strains)1-2[4]

Note: Some entries lack specific MIC values in the referenced abstracts but are noted for their significant activity.

Mechanism of Antimicrobial Action

Halogenated indoles can exert their antimicrobial effects through various mechanisms. One common mode of action is the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[14] For example, 4-chloroindole has been shown to cause visible damage to the cell membrane of Vibrio parahaemolyticus. Additionally, these compounds can interfere with bacterial communication systems, such as quorum sensing, which is crucial for biofilm formation and virulence factor production.[13] Some halogenated indoles also inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[14]

Enzyme Inhibitory Activity

The ability of halogenated indoles to inhibit specific enzymes is a key aspect of their therapeutic potential, particularly in the context of cancer and neurodegenerative diseases.

Quantitative Data on Enzyme Inhibition

The following table summarizes the inhibitory activity of selected halogenated indoles against various protein kinases, with data presented as IC50 values.

Compound FamilyHalogen(s)Target KinaseIC50 (µM)Reference
MeridianinsBrCDKs, GSK-3, PKALow µM range[14]
Meridianin BBrCDKs, GSK-3, PKA-[14]
Meridianin EBrCDKs, GSK-3, PKA-[14]
Fascaplysin-CDK40.4[15]
Fascaplysin-CDK2500[15]

Note: Specific IC50 values for individual meridianins against each kinase are detailed in the full research articles.

Meridianins as Protein Kinase Inhibitors

Meridianins are a family of brominated 3-(2-aminopyrimidine)-indoles isolated from the marine ascidian Aplidium meridianum.[2][14] They have been shown to inhibit a range of protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and cyclic nucleotide-dependent kinases.[2][14] The inhibition of these kinases, which are critical for cell cycle regulation and cell death, contributes to the antiproliferative and pro-apoptotic effects of meridianins observed in tumor cell lines.[2][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Halogenated indole compound stock solution (in a suitable solvent like DMSO)

  • Sterile saline or PBS

  • Nephelometer or spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: From a pure overnight culture, suspend several colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[16] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the halogenated indole compound in the microtiter plate. First, add 100 µL of sterile broth to all wells. Then, add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells. Mix well and transfer 100 µL to the second column, continuing this serial dilution across the plate.[17]

  • Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[17]

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

MTT Assay for Cell Viability (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Halogenated indole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the halogenated indole in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.[18]

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[18]

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Halogenated Indole (Serial Dilutions) Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (490/570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Experimental workflow for the MTT cell viability assay.
In Vitro CDK Kinase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of a compound on the activity of a cyclin-dependent kinase.

Materials:

  • Recombinant CDK enzyme (e.g., CDK2/Cyclin A)

  • Kinase assay buffer

  • Substrate (e.g., Histone H1 peptide)

  • ATP (adenosine triphosphate)

  • Halogenated indole compound

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the halogenated indole in DMSO, and then dilute further in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution, 2 µL of the CDK enzyme, and 2 µL of a substrate/ATP mixture.[3]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[3]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This reagent depletes the remaining ATP.[3]

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent converts the ADP generated into a luminescent signal.[3]

  • Luminescence Measurement: Record the luminescence using a plate luminometer.

  • IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Halogenated indoles represent a rich and versatile source of biologically active compounds with significant therapeutic potential. The strategic incorporation of halogens onto the indole nucleus provides a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. The diverse activities of these compounds, ranging from anticancer and antimicrobial to specific enzyme inhibition, underscore their importance in modern drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and exploit the therapeutic promise of halogenated indoles. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective drugs for a multitude of diseases.

References

7-Chloro-5-fluoro-1H-indole: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-chloro-5-fluoro-1H-indole, a halogenated indole derivative with significant potential in medicinal chemistry. Due to the limited direct literature on this specific isomer, this document leverages data from closely related analogs to provide insights into its synthesis, physicochemical properties, and potential biological activities. This guide is intended to serve as a foundational resource to stimulate further research and development of this compound and its derivatives as novel therapeutic agents.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not extensively available in public literature, its basic properties can be predicted or are available from chemical databases. The following table summarizes key physicochemical and predicted spectroscopic data. For comparative purposes, available data for a related isomer, 6-chloro-5-fluoro-1H-indole, is also included.

PropertyThis compound6-chloro-5-fluoro-1H-indole
Molecular Formula C₈H₅ClFN[1]C₈H₅ClFN[2]
Molecular Weight 169.58 g/mol [3][4]169.58 g/mol [2]
Monoisotopic Mass 169.00946 Da[1]169.0094550 Da[2]
Predicted XlogP 2.8[1]2.8[2]
CAS Number 259860-01-0[3][4]122509-72-2
¹H NMR Spectrum Data not availableAvailable[5]
¹³C NMR Spectrum Data not availableData not available
Mass Spectrum (Predicted) [M+H]⁺: 170.01674[1]Data not available

Synthesis of this compound

Direct experimental protocols for the synthesis of this compound are not readily found in the literature. However, established methods for the synthesis of substituted indoles, such as the Leimgruber-Batcho and Fischer indole syntheses, can be adapted for its preparation.

Proposed Synthetic Pathways

Two plausible synthetic routes are proposed, starting from commercially available or readily synthesizable precursors.

Synthetic_Pathways cluster_0 Leimgruber-Batcho Synthesis cluster_1 Fischer Indole Synthesis 2-Chloro-4-fluoro-6-nitrotoluene 2-Chloro-4-fluoro-6-nitrotoluene Enamine_Intermediate Enamine_Intermediate 2-Chloro-4-fluoro-6-nitrotoluene->Enamine_Intermediate DMFDMA, Pyrrolidine 7-chloro-5-fluoro-1H-indole_LB This compound Enamine_Intermediate->7-chloro-5-fluoro-1H-indole_LB Reductive Cyclization (e.g., Raney Ni, H₂ or Na₂S₂O₄) 3-Chloro-5-fluorophenylhydrazine 3-Chloro-5-fluorophenylhydrazine Hydrazone_Intermediate Hydrazone_Intermediate 3-Chloro-5-fluorophenylhydrazine->Hydrazone_Intermediate Acid catalyst Acetaldehyde Acetaldehyde Acetaldehyde->Hydrazone_Intermediate 7-chloro-5-fluoro-1H-indole_F This compound Hydrazone_Intermediate->7-chloro-5-fluoro-1H-indole_F Acid-catalyzed rearrangement (e.g., PPA, ZnCl₂)

Figure 1: Proposed synthetic pathways for this compound.
Experimental Protocols

1. Leimgruber-Batcho Indole Synthesis (General Protocol) [6][7][8]

This method involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.

  • Step 1: Enamine Formation

    • A solution of the appropriately substituted o-nitrotoluene (e.g., 2-chloro-4-fluoro-6-nitrotoluene) in a high-boiling solvent such as dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine.

    • The mixture is heated to facilitate the condensation reaction, forming the corresponding β-dimethylamino- or β-pyrrolidino-nitrostyrene intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The resulting enamine is often a colored solid and can be purified by crystallization or used directly in the next step.

  • Step 2: Reductive Cyclization

    • The enamine intermediate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

    • A reducing agent is added. Common choices include:

      • Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.

      • Chemical reduction with reagents like sodium dithionite (Na₂S₂O₄), stannous chloride (SnCl₂), or iron powder in acetic acid.

    • The reaction mixture is stirred at room temperature or heated, depending on the chosen reducing agent, until the reaction is complete (monitored by TLC).

    • The reaction is worked up by filtering off any solid catalysts or inorganic salts. The filtrate is then concentrated, and the crude indole is purified by column chromatography or crystallization.

2. Fischer Indole Synthesis (General Protocol) [9][10][11]

This classic method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

  • Step 1: Hydrazone Formation

    • The substituted phenylhydrazine (e.g., 3-chloro-5-fluorophenylhydrazine) is dissolved in a suitable solvent, often ethanol or acetic acid.

    • The corresponding aldehyde or ketone (e.g., acetaldehyde) is added, typically with a catalytic amount of acid.

    • The mixture is stirred at room temperature or gently heated to form the phenylhydrazone, which may precipitate from the reaction mixture. The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.

  • Step 2: Indolization

    • The phenylhydrazone is treated with a strong acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid.

    • The mixture is heated to a high temperature to induce the[12][12]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia.

    • After cooling, the reaction mixture is quenched with water or an ice-water mixture.

    • The product is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • The organic layer is washed, dried, and concentrated. The crude indole is then purified by column chromatography or crystallization.

Potential Biological Activities and Applications in Drug Discovery

Halogenated indoles are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of fluorine, in particular, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[13]

Inferred Biological Profile

Based on the activities of structurally similar fluorinated and chlorinated indoles, this compound is predicted to have potential applications in the following areas:

  • Anticancer Activity: Many fluorinated indole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[14] The substitution pattern on the indole nucleus is crucial for cytotoxicity.

  • Antimicrobial Activity: Halogenated indoles have been investigated for their antibacterial and antifungal properties. The presence of both chlorine and fluorine may lead to enhanced antimicrobial efficacy.

  • Antiviral Activity: Certain fluorinated indole derivatives have shown promising antiviral activity, for instance, against HIV-1 non-nucleoside reverse transcriptase.[13]

  • Neurological Applications: The indole scaffold is a key component of many neurotransmitters and psychoactive compounds. Fluorinated indoles have been explored as ligands for serotonin receptors (e.g., 5-HT₁D).[15]

The diagram below illustrates a generalized workflow for the preliminary assessment of a novel halogenated indole derivative in a drug discovery context.

Drug_Discovery_Workflow Compound_Synthesis Synthesis of this compound and Analogs In_Vitro_Screening In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Figure 2: General workflow for the evaluation of novel indole derivatives.

Signaling Pathway Involvement

While the specific molecular targets of this compound are unknown, many biologically active indole derivatives exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, as potential anticancer agents, they might interfere with pathways such as the MAPK/ERK or PI3K/Akt pathways.

The following diagram depicts a simplified representation of a hypothetical mechanism of action where a fluorinated indole derivative inhibits a receptor tyrosine kinase (RTK), a common target in cancer therapy.

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Indole_Derivative 7-chloro-5-fluoro- 1H-indole Derivative Indole_Derivative->Inhibition Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibition->RTK Inhibition

Figure 3: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a starting point for researchers by outlining potential synthetic strategies, summarizing key physicochemical properties, and inferring potential biological activities based on related compounds. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

The Indole Nucleus: A Cornerstone in Drug Discovery and Chemical History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Substituted Indoles for Researchers, Scientists, and Drug Development Professionals.

The indole scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry and natural products. Its unique electronic properties and versatile synthetic accessibility have made it a central component in a vast array of biologically active compounds, from ancient dyes to modern therapeutics. This technical guide delves into the rich history of substituted indoles, tracing their journey from early discoveries to their pivotal role in contemporary drug development. We will explore the seminal discoveries of key substituted indoles, provide detailed experimental protocols for their synthesis and evaluation, and present quantitative data to facilitate comparison and further research.

From Ancient Dyes to Neurotransmitters: Early Milestones

The story of substituted indoles begins not in the laboratory, but with the deep blue hue of indigo dye, a compound utilized for millennia. The quest to understand and synthesize this vibrant pigment laid the groundwork for indole chemistry.

In 1866, Adolf von Baeyer first synthesized indole from oxindole using zinc dust, marking a pivotal moment in the history of organic chemistry. His subsequent work, alongside Viggo Drewsen in 1882, led to the development of the Baeyer–Drewsen indigo synthesis, a classic method for preparing indigo from 2-nitrobenzaldehyde and acetone.[1] This early work on a seemingly simple dye unlocked the chemistry of a molecular framework that would later be found at the heart of crucial biological molecules.

A century after the initial explorations into indigo, the biological significance of the indole nucleus was unveiled with the discovery of serotonin (5-hydroxytryptamine). This vital neurotransmitter, first isolated and named in 1948, was found to play a critical role in a multitude of physiological processes, including mood regulation, sleep, and appetite. The identification of serotonin as an endogenous substituted indole spurred a new wave of research into the pharmacological potential of this class of compounds.

Key Substituted Indoles in Modern Medicine

The foundational understanding of indole chemistry and biology has led to the development of numerous life-changing medications. Two prominent examples are the anti-migraine drug sumatriptan and the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.

Sumatriptan: A Targeted Approach to Migraine Relief

Introduced in the 1990s, sumatriptan revolutionized the treatment of acute migraine.[1] It was the first clinically available "triptan," a class of drugs designed as selective agonists for the serotonin 5-HT1B and 5-HT1D receptors. The development of sumatriptan was a landmark in rational drug design, targeting a specific pathophysiological mechanism of migraine.

Indomethacin: A Potent Anti-inflammatory Agent

Indomethacin, a potent NSAID, has been a mainstay in the treatment of inflammatory conditions for decades. Its mechanism of action involves the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the production of prostaglandins, which are key mediators of inflammation and pain.[2]

Quantitative Data for Key Substituted Indoles

To facilitate a comparative understanding of the biological activity of these key substituted indoles, the following tables summarize their binding affinities and inhibitory concentrations.

Table 1: Binding Affinities (Ki, nM) of Triptans for Human Serotonin (5-HT) Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT1E5-HT1F
Sumatriptan>10009.69.12408.03
Zolmitriptan>10007.879.51>10008.00
Naratriptan>10008.058.80>10008.38
Rizatriptan>10007.088.11>10006.54
Eletriptan>10008.009.04>10008.13
Frovatriptan>10007.988.36>10007.10

Data compiled from various sources.[3][4][5][6]

Table 2: Inhibitory Concentrations (IC50, µM) of NSAIDs against Cyclooxygenase (COX) Isoforms

CompoundCOX-1 (human)COX-2 (human)Selectivity Ratio (COX-1/COX-2)
Indomethacin0.00900.310.029
Diclofenac0.0760.0262.9
Ibuprofen12800.15
Celecoxib826.812
Rofecoxib>10025>4.0

Data compiled from various sources.[7][8][9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of substituted indoles.

Synthesis Protocols

1. Baeyer-Drewsen Indigo Synthesis

This classic method provides a straightforward laboratory-scale synthesis of indigo.

  • Materials:

    • 2-Nitrobenzaldehyde (1.0 g)

    • Acetone (20 mL)

    • Deionized water (35 mL)

    • 2 M Sodium hydroxide solution (5 mL)

    • Ethanol

  • Procedure:

    • Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.

    • Add 35 mL of deionized water to the solution and stir vigorously.

    • Carefully add 5 mL of 2 M sodium hydroxide solution dropwise while continuing to stir. A dark precipitate of indigo will form rapidly.

    • Continue stirring for 5 minutes.

    • Collect the precipitate by suction filtration.

    • Wash the solid with deionized water until the filtrate is colorless, followed by a wash with ethanol.

    • Dry the indigo product.

2. Fischer Indole Synthesis (General Procedure)

The Fischer indole synthesis is a versatile method for preparing a wide range of substituted indoles.

  • Materials:

    • Arylhydrazine

    • Aldehyde or ketone

    • Acid catalyst (e.g., zinc chloride, polyphosphoric acid)

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • Dissolve the arylhydrazine and the aldehyde or ketone in a suitable solvent.

    • Add the acid catalyst to the reaction mixture.

    • Heat the mixture under reflux for several hours.

    • Upon completion, cool the reaction mixture and isolate the indole product through appropriate workup and purification procedures (e.g., extraction, crystallization, chromatography).[12]

3. Synthesis of Sumatriptan (Illustrative Route via Fischer Indole Synthesis)

A common industrial synthesis of sumatriptan utilizes the Fischer indole synthesis as a key step.[13]

  • Step 1: Formation of the Hydrazone

    • React 4-(methylsulfamoylmethyl)phenylhydrazine with 4,4-dimethoxybutanal (a protected form of the required aldehyde) in the presence of an acid catalyst.

  • Step 2: Fischer Indole Cyclization

    • Heat the resulting hydrazone in the presence of a strong acid (e.g., polyphosphoric acid) to effect the cyclization and formation of the indole ring.[1][13][14][15][16]

  • Step 3: Side Chain Modification

    • The resulting indole intermediate is then subjected to further chemical transformations to introduce the dimethylaminoethyl side chain at the 3-position. This can involve various synthetic strategies, such as the Mannich reaction or alkylation with a suitable electrophile.

  • Step 4: Purification

    • The final sumatriptan product is purified by crystallization or chromatography.

4. Synthesis of Indomethacin (Illustrative Route)

The synthesis of indomethacin also frequently employs the Fischer indole synthesis.[2]

  • Step 1: Hydrazone Formation

    • React 4-methoxyphenylhydrazine with levulinic acid.

  • Step 2: Fischer Indole Synthesis

    • The resulting hydrazone is cyclized under acidic conditions to form 5-methoxy-2-methyl-1H-indole-3-acetic acid.[17]

  • Step 3: N-Acylation

    • The indole nitrogen is then acylated with 4-chlorobenzoyl chloride in the presence of a base (e.g., sodium hydride) to yield indomethacin.[17][18][19][20]

  • Step 4: Purification

    • The final product is purified by crystallization.

Biological Assay Protocols

1. Radioligand Binding Assay for Serotonin Receptors (General Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the serotonin receptor of interest

    • Radiolabeled ligand (e.g., [3H]5-HT, [3H]sumatriptan)

    • Test compound (unlabeled)

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[21][22][23][24][25]

2. Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

  • Materials:

    • Purified COX-1 or COX-2 enzyme

    • Arachidonic acid (substrate)

    • Test compound

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Method to detect prostaglandin production (e.g., ELISA, LC-MS)

  • Procedure:

    • Pre-incubate the COX enzyme with varying concentrations of the test compound in the reaction buffer.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction (e.g., by adding a quenching agent).

    • Quantify the amount of prostaglandin (e.g., PGE2) produced.

    • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.[26][27][28][29][30]

Signaling Pathways and Mechanisms of Action

The biological effects of substituted indoles are mediated through their interaction with specific molecular targets, triggering downstream signaling cascades.

Sumatriptan and the 5-HT1B/1D Receptor Signaling Pathway

Sumatriptan exerts its anti-migraine effects by acting as an agonist at 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs).[31] These receptors are coupled to inhibitory G-proteins (Gi/o).[31][32][33][34]

Sumatriptan_Signaling Sumatriptan Sumatriptan Receptor 5-HT1B/1D Receptor Sumatriptan->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates Vasoconstriction Cranial Vessel Vasoconstriction Receptor->Vasoconstriction Leads to Neurotransmitter_Release Inhibition of Neurotransmitter Release Receptor->Neurotransmitter_Release Leads to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP

Sumatriptan's mechanism of action.

Upon binding of sumatriptan, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[35] This signaling cascade results in two primary effects: vasoconstriction of dilated cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings.

Indomethacin and the Cyclooxygenase (COX) Pathway

Indomethacin's anti-inflammatory, analgesic, and antipyretic properties stem from its inhibition of the COX enzymes.[2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[12][36][37][38][39]

Indomethacin_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Indomethacin Indomethacin Indomethacin->COX Inhibits Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate

Indomethacin's inhibition of the COX pathway.

By blocking the active site of both COX-1 and COX-2, indomethacin prevents the synthesis of prostaglandins, thereby reducing the inflammatory response, alleviating pain, and lowering fever.

Conclusion

The journey of substituted indoles, from the vibrant blue of indigo to the targeted therapies of modern medicine, showcases the power of chemical exploration and the intricate relationship between molecular structure and biological function. The indole nucleus continues to be a fertile ground for drug discovery, with ongoing research uncovering new derivatives with diverse therapeutic applications. The foundational knowledge and experimental methodologies outlined in this guide provide a solid framework for researchers and scientists to build upon, paving the way for the next generation of innovative indole-based therapeutics.

References

Potential Research Areas for 7-Chloro-5-fluoro-1H-indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of the indole ring is a well-established strategy to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and selectivity. This technical guide focuses on the potential research avenues for the di-halogenated indole, 7-chloro-5-fluoro-1H-indole. While specific biological data for this exact compound is limited in publicly available literature, this document extrapolates potential therapeutic applications and research directions based on the activities of structurally related chloro- and fluoro-substituted indoles. We present potential synthesis strategies, key areas for biological investigation including antimicrobial and anticancer activities, detailed experimental protocols for these assays, and relevant signaling pathways that may be modulated by this compound. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Introduction

The indole nucleus is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal scaffold for interacting with various biological targets.[2] The introduction of halogen atoms, such as chlorine and fluorine, at specific positions on the indole ring can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity, thereby fine-tuning its pharmacological profile.[3]

This compound is a di-halogenated indole derivative that holds promise for investigation in several therapeutic areas. The presence of both a chloro and a fluoro group can lead to unique electronic and steric properties that may confer advantages in target binding and pharmacokinetic parameters. This guide will explore the potential of this compound by examining the established biological activities of its close analogs.

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for indole ring formation. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and widely used method for constructing the indole nucleus, particularly from o-nitrotoluene precursors.[4][5][6][7][8] This two-step process involves the formation of an enamine followed by reductive cyclization.

Conceptual Workflow for Leimgruber-Batcho Synthesis:

G start 2-Chloro-4-fluoro-6-nitrotoluene enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine reductive_cyclization Reductive Cyclization (e.g., H2, Pd/C or Fe/AcOH) enamine->reductive_cyclization indole This compound reductive_cyclization->indole

Figure 1: Conceptual workflow for the Leimgruber-Batcho synthesis of this compound.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method that involves the acid-catalyzed cyclization of a phenylhydrazone.[9][10][11][12][13] The required 2-chloro-4-fluorophenylhydrazine can be prepared from the corresponding aniline.

Conceptual Workflow for Fischer Indole Synthesis:

G start 2-Chloro-4-fluorophenylhydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone Intermediate start->hydrazone acid_catalysis Acid Catalyst (e.g., H2SO4, PPA) hydrazone->acid_catalysis indole Substituted this compound acid_catalysis->indole

Figure 2: Conceptual workflow for the Fischer indole synthesis of a substituted this compound.

Synthesis of a Key Intermediate: 5-Chloro-7-fluoro-1-tosyl-1H-indole

A documented synthesis of a protected form of a closely related isomer, 5-chloro-7-fluoro-1-tosyl-1H-indole, provides a strong starting point for obtaining the target scaffold.[14] The tosyl protecting group can be subsequently removed under basic conditions.

Experimental Protocol: Synthesis of 5-chloro-7-fluoro-1-tosyl-1H-indole [14]

This protocol is adapted from the literature for a related isomer and can likely be modified for the synthesis of this compound starting from the appropriate precursors.

  • N-Tosylation: To a solution of 5-chloro-7-fluoro-1H-indole (1.0 eq) in DMF at 0°C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise. Stir the mixture for 30 minutes at 0°C. Add p-toluenesulfonyl chloride (1.05 eq) portionwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice water and stir for 10 minutes. The resulting precipitate is collected by filtration to afford 5-chloro-7-fluoro-1-tosyl-1H-indole.[14]

Potential Research Areas and Biological Activities

Based on the biological activities of other di-halogenated indoles, this compound is a promising candidate for investigation in several key therapeutic areas.

Antimicrobial and Antivirulence Activity

Halogenated indoles have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacteria.[15][16][17][18] Studies on chloroindoles have shown potent activity against various pathogens, including Vibrio parahaemolyticus.[1][19][20][21]

Table 1: Antimicrobial Activity of Selected Halogenated Indoles

CompoundOrganismMIC (µg/mL)Reference
4-ChloroindoleVibrio parahaemolyticus50[19][20]
7-ChloroindoleVibrio parahaemolyticus200[19][20]
4-Bromo-6-chloroindoleStaphylococcus aureus30[15]
6-Bromo-4-iodoindoleStaphylococcus aureus20[15]

The data in Table 1 suggests that the position and nature of the halogen substituents are critical for antimicrobial potency. The combination of chloro and fluoro groups in this compound may offer a unique activity profile. A key research area would be to screen this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Beyond direct antimicrobial effects, halogenated indoles have been shown to inhibit bacterial virulence factors such as biofilm formation, motility, and the production of toxins.[5][19] This presents another important avenue of research, as antivirulence agents are less likely to induce resistance compared to traditional antibiotics.

Anticancer Activity

The indole scaffold is a common feature in many approved and investigational anticancer drugs.[22] Halogenation can enhance the anticancer properties of these molecules. For instance, various chloro- and fluoro-substituted indoles have demonstrated potent inhibitory activity against a range of cancer cell lines.[2][23][24][25]

Derivatives of 5-chloro-indole have been investigated as inhibitors of key signaling pathways in cancer, such as the WNT pathway, by targeting proteins like Dishevelled 1 (DVL1).[26]

Table 2: Anticancer Activity of a Selected Chloro-Indole Derivative

CompoundCell LineAssayEC50 (µM)TargetReference
(S)-RS4690HCT116Cell Growth7.1DVL1[26]

Given the prevalence of indole-based kinase inhibitors, a significant research opportunity lies in evaluating this compound as a potential inhibitor of various protein kinases implicated in cancer, such as EGFR, BRAF, and CDKs.[22][27][28][29]

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to evaluate the biological potential of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: Grow a fresh overnight culture of the test bacterium on an appropriate agar medium. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Prepare serial twofold dilutions of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[27]

  • Reagent Preparation: Prepare a 2X kinase solution and a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase being tested. Prepare serial dilutions of this compound in buffer with a constant final DMSO concentration.

  • Kinase Reaction: In a 96-well plate, add the diluted compound or control, followed by the 2X kinase solution. Pre-incubate for 15 minutes at room temperature. Initiate the reaction by adding the 2X substrate/ATP solution. Incubate for 1 hour at room temperature.[27]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[27]

  • Signal Generation and Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Potential Signaling Pathways

Indole and its derivatives are known to interact with several key signaling pathways that regulate cellular homeostasis, inflammation, and xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling

Indole and its metabolites are endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[14][19][20][21][30] Upon ligand binding, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including cytochrome P450 enzymes like CYP1A1.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivative (e.g., this compound) AhR_complex AhR-Hsp90-XAP2-p23 Complex Indole->AhR_complex Binding and Activation AhR_ARNT AhR-ARNT Dimer AhR_complex->AhR_ARNT Translocation XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Target_Genes Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Target_Genes Transcription

Figure 3: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole derivatives.

Investigating the ability of this compound to modulate AhR signaling could reveal its potential in immune regulation and gut homeostasis.

Pregnane X Receptor (PXR) Signaling

The Pregnane X Receptor (PXR) is another nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in drug metabolism and transport, such as CYP3A4 and MDR1.[1][3][31][32][33] Some indole derivatives have been identified as PXR agonists.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivative (e.g., this compound) PXR PXR Indole->PXR Binding and Activation PXR_RXR PXR-RXR Dimer PXR->PXR_RXR Translocation and Heterodimerization with RXR PXRE PXR Response Element (PXRE) PXR_RXR->PXRE Binding Target_Genes Target Gene Expression (e.g., CYP3A4, MDR1) PXRE->Target_Genes Transcription

Figure 4: The Pregnane X Receptor (PXR) signaling pathway potentially modulated by indole derivatives.

Determining whether this compound interacts with PXR could provide insights into its potential effects on drug metabolism and its role in maintaining intestinal barrier function.

Conclusion

While direct biological data for this compound is not yet abundant, the wealth of information on related halogenated indoles strongly suggests its potential as a valuable scaffold for drug discovery. The key research areas highlighted in this guide—antimicrobial/antivirulence and anticancer activities—represent promising starting points for investigation. The provided experimental protocols offer a clear framework for initiating these studies. Furthermore, exploring the modulation of the AhR and PXR signaling pathways could uncover novel mechanisms of action and therapeutic applications. This technical guide serves as a comprehensive resource to stimulate and direct future research into the pharmacological potential of this compound, a compound that warrants further exploration by the scientific community.

References

Spectroscopic and Synthetic Profile of 7-Chloro-5-fluoro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization and synthetic considerations for the heterocyclic compound 7-chloro-5-fluoro-1H-indole. Due to the limited availability of specific experimental data for this molecule in the public domain, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for the analytical techniques commonly employed in the characterization of substituted indoles. These protocols are intended to serve as a practical resource for researchers engaged in the synthesis and analysis of this and structurally related compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the electron-withdrawing effects of the chlorine and fluorine atoms are expected to significantly influence the positions of the proton and carbon signals.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)8.2 - 8.5br s-
H27.3 - 7.5t~2.5
H36.5 - 6.7t~2.5
H47.1 - 7.3ddJ(H-F) ≈ 9.0, J(H-H) ≈ 2.0
H67.0 - 7.2ddJ(H-F) ≈ 9.5, J(H-H) ≈ 2.0

Note: Predictions are based on established substituent effects on the indole ring system. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C2125 - 128
C3102 - 105
C3a128 - 131
C4110 - 113 (d, J(C-F) ≈ 25)
C5157 - 160 (d, J(C-F) ≈ 240)
C6115 - 118 (d, J(C-F) ≈ 25)
C7118 - 121
C7a133 - 136

Note: Predictions are based on additivity rules and data from similar halogenated indoles. The carbon attached to fluorine (C5) will exhibit a large coupling constant.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValueIonRelative Intensity (%)
169[M]⁺ (for ³⁵Cl)100
171[M+2]⁺ (for ³⁷Cl)33
142[M-HCN]⁺Moderate
134[M-Cl]⁺Low
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3400 - 3300N-H stretchMedium, Sharp
3100 - 3000Aromatic C-H stretchMedium
1620 - 1580C=C stretch (aromatic)Medium-Strong
1470 - 1440C=C stretch (aromatic)Medium-Strong
1250 - 1150C-F stretchStrong
800 - 700C-Cl stretchStrong
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of indole and its derivatives typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.

Table 5: Predicted UV-Vis Spectroscopy Data for this compound (in Methanol)

λₘₐₓ (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
~220~25,000¹Lₐ
~275~6,000¹Lₑ

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and spectroscopic analysis of substituted indoles like this compound.

Synthesis Protocol: Fischer Indole Synthesis

A common method for synthesizing substituted indoles is the Fischer indole synthesis. For this compound, a plausible route would involve the reaction of (2-chloro-4-fluorophenyl)hydrazine with a suitable carbonyl compound (e.g., pyruvic acid followed by decarboxylation).

Materials:

  • (2-chloro-4-fluorophenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Ethanol

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of (2-chloro-4-fluorophenyl)hydrazine hydrochloride and pyruvic acid in ethanol is refluxed for 2-4 hours.

  • The solvent is removed under reduced pressure.

  • The resulting hydrazone is added to preheated polyphosphoric acid at 80-100 °C.

  • The reaction mixture is stirred at this temperature for 1-2 hours.

  • The mixture is cooled and poured onto crushed ice.

  • The aqueous layer is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Synthesis_Workflow reagents Hydrazine + Pyruvic Acid hydrazone Hydrazone Formation (Ethanol, Reflux) reagents->hydrazone cyclization Cyclization (PPA, 80-100°C) hydrazone->cyclization workup Aqueous Workup (Neutralization, Extraction) cyclization->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Fischer Indole Synthesis Workflow
Spectroscopic Analysis Protocols

Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR (15-30 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2][3][4]

  • Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, use proton decoupling. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

NMR_Workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) instrument_setup Instrument Setup (Lock and Shim) sample_prep->instrument_setup h1_acquisition ¹H NMR Acquisition instrument_setup->h1_acquisition c13_acquisition ¹³C NMR Acquisition instrument_setup->c13_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acquisition->data_processing c13_acquisition->data_processing analysis Spectral Analysis data_processing->analysis

NMR Spectroscopy Workflow

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • The sample is vaporized and separated on the GC column.

  • The separated components enter the mass spectrometer, are ionized (typically by electron impact at 70 eV), and the mass-to-charge ratios of the resulting ions are detected.

GCMS_Workflow sample_prep Sample Preparation (Dissolve in Volatile Solvent) injection Injection into GC sample_prep->injection separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection ionization->detection analysis Data Analysis detection->analysis

GC-MS Analysis Workflow

Sample Preparation:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Sample Preparation:

  • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration.

  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity. For routine analysis, a concentration that gives an absorbance between 0.2 and 0.8 is ideal.

Data Acquisition:

  • Use a matched pair of cuvettes (typically 1 cm path length). Fill one with the pure solvent (blank) and the other with the sample solution.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[5][6][7][8]

Signaling Pathways and Biological Context

There is currently no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways or its specific biological activities. However, the indole scaffold is a well-known pharmacophore present in numerous biologically active compounds, including neurotransmitters (e.g., serotonin), and various classes of therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. Therefore, it is plausible that this compound could be investigated for a range of biological targets.

Drug_Discovery_Logic indole_scaffold Indole Scaffold (Known Pharmacophore) halogenation Halogenation (Cl, F substituents) indole_scaffold->halogenation modified_properties Modified Physicochemical and Pharmacological Properties halogenation->modified_properties target_screening Biological Target Screening modified_properties->target_screening lead_compound Potential Lead Compound target_screening->lead_compound

Logic for Investigating Biological Activity

References

Methodological & Application

Synthesis Protocol for 7-Chloro-5-fluoro-1H-indole Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 7-chloro-5-fluoro-1H-indole and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the presence of halogen substituents, which can modulate the physicochemical and pharmacological properties of the indole scaffold.

Introduction

The indole nucleus is a prevalent scaffold in numerous biologically active compounds. The strategic placement of halogen atoms, such as chlorine and fluorine, on the indole ring can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 7-chloro-5-fluoro substitution pattern offers a unique electronic and steric profile, making these derivatives valuable intermediates for the synthesis of novel therapeutic agents.

While a direct, step-by-step protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be devised based on established indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis. This approach offers high yields and utilizes readily available starting materials.

Proposed Synthetic Pathway

A logical and efficient route to synthesize this compound is proposed to start from the commercially available 3-chloro-5-fluoroaniline. The synthesis would proceed through the formation of an enamine, followed by a reductive cyclization to yield the desired indole.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_enamine Enamine Formation cluster_cyclization Reductive Cyclization cluster_derivatization Optional Derivatization 3-Chloro-5-fluoroaniline 3-Chloro-5-fluoroaniline Enamine Intermediate Enamine Intermediate 3-Chloro-5-fluoroaniline->Enamine Intermediate Reaction with Dimethylformamide dimethyl acetal (DMF-DMA) This compound This compound Enamine Intermediate->this compound Reductive Cyclization (e.g., with Raney Nickel/H2) Carboxylic Acid Derivative Carboxylic Acid Derivative This compound->Carboxylic Acid Derivative e.g., Vilsmeier-Haack, then oxidation Amide Derivative Amide Derivative This compound->Amide Derivative e.g., Acylation Drug_Discovery_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Derivatives HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADMET ADMET Profiling SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo

Application Notes and Protocols for 7-Chloro-5-fluoro-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-chloro-5-fluoro-1H-indole as a key building block in the synthesis of potent kinase inhibitors, with a specific focus on Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease.

Introduction

The this compound scaffold is a valuable starting material in medicinal chemistry. The presence of halogen atoms—chlorine and fluorine—on the indole ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The strategic placement of these halogens can lead to enhanced potency and selectivity of the final drug candidates. This document outlines the application of this compound in the synthesis of a class of potent GSK-3β inhibitors based on the 7-chloro-9H-pyrimido[4,5-b]indole core structure.

Therapeutic Target: Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. In the central nervous system, GSK-3β is implicated in the pathogenesis of Alzheimer's disease. Its dysregulation contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and an increase in the production of amyloid-beta (Aβ) peptides, which form senile plaques.[2][3][4] Both are hallmark pathologies of Alzheimer's disease. Therefore, the inhibition of GSK-3β is a promising therapeutic strategy for the treatment of this neurodegenerative disorder.

GSK-3β Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of GSK-3β in the pathology of Alzheimer's disease. Overactivation of GSK-3β, due to a lack of inhibition from signaling pathways like Wnt and PI3K/Akt, leads to downstream pathological events.

GSK3B_Pathway cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Pathological Events Wnt Wnt Signaling GSK3B GSK-3β Wnt->GSK3B Inhibits PI3K_Akt PI3K/Akt Pathway PI3K_Akt->GSK3B Inhibits Tau Tau Hyperphosphorylation (Neurofibrillary Tangles) GSK3B->Tau Promotes APP Amyloid Precursor Protein (APP) Processing GSK3B->APP Promotes Neuroinflammation Neuroinflammation GSK3B->Neuroinflammation Promotes Synaptic_Dysfunction Synaptic Dysfunction GSK3B->Synaptic_Dysfunction Promotes Abeta Aβ Production (Senile Plaques) APP->Abeta

GSK-3β Signaling in Alzheimer's Disease.

Application: Synthesis of 7-chloro-9H-pyrimido[4,5-b]indole based GSK-3β Inhibitors

This compound serves as a precursor for the synthesis of the key intermediate, 4,7-dichloro-9H-pyrimido[4,5-b]indole, which is the core of a series of potent GSK-3β inhibitors.[5][6]

Synthetic Workflow

The overall synthetic strategy involves the functionalization of the starting indole, followed by the construction of the fused pyrimidine ring, and subsequent derivatization to yield the final active compounds.

Synthetic_Workflow start This compound step1 Vilsmeier-Haack Formylation start->step1 intermediate1 This compound- 3-carboxaldehyde step1->intermediate1 step2 Cyclization with Guanidine intermediate1->step2 intermediate2 2-Amino-7-chloro-9H-pyrimido [4,5-b]indole step2->intermediate2 step3 Sandmeyer-type Reaction intermediate2->step3 intermediate3 4,7-Dichloro-9H-pyrimido [4,5-b]indole step3->intermediate3 step4 Nucleophilic Aromatic Substitution (SNAr) intermediate3->step4 final_product Final GSK-3β Inhibitors step4->final_product

Synthetic workflow for GSK-3β inhibitors.

Quantitative Data: Biological Activity of GSK-3β Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 7-chloro-9H-pyrimido[4,5-b]indole derivatives against human GSK-3β.[5][7]

Compound IDStructureIC50 (nM) on GSK-3β
1 3-((3R,4R)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile1300
24 3-(3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-propanenitrile130

Experimental Protocols

The following protocols describe a proposed synthetic route to obtain 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors starting from this compound.

Step 1: Synthesis of this compound-3-carboxaldehyde (Vilsmeier-Haack Reaction)

This reaction introduces a formyl group at the C3 position of the indole ring, which is a necessary precursor for the subsequent cyclization.[8][9]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, cool DMF to 0 °C.

  • Slowly add POCl₃ dropwise to the cooled DMF while maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound-3-carboxaldehyde.

Step 2: Synthesis of 2-Amino-7-chloro-5-fluoro-9H-pyrimido[4,5-b]indole

This step involves the cyclization of the indole-3-carboxaldehyde with guanidine to form the fused pyrimidine ring.[5]

Materials:

  • This compound-3-carboxaldehyde

  • Guanidine nitrate

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • To a solution of this compound-3-carboxaldehyde in ethanol, add guanidine nitrate and potassium hydroxide.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-amino-7-chloro-5-fluoro-9H-pyrimido[4,5-b]indole.

Step 3: Synthesis of 4,7-Dichloro-5-fluoro-9H-pyrimido[4,5-b]indole

This protocol is a proposed adaptation for the conversion of the 2-amino-pyrimido[4,5-b]indole to the 4-chloro derivative, which is a key intermediate for nucleophilic substitution.

Materials:

  • 2-Amino-7-chloro-5-fluoro-9H-pyrimido[4,5-b]indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Suspend 2-amino-7-chloro-5-fluoro-9H-pyrimido[4,5-b]indole in POCl₃.

  • Add DIPEA dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4,7-dichloro-5-fluoro-9H-pyrimido[4,5-b]indole.

Step 4: General Procedure for the Synthesis of Final GSK-3β Inhibitors (SNAr)

The final step involves the nucleophilic aromatic substitution of the chloro group at the 4-position of the pyrimidine ring with various amine side chains.[6]

Materials:

  • 4,7-Dichloro-5-fluoro-9H-pyrimido[4,5-b]indole

  • Appropriate amine side chain (e.g., (3aRS,7aSR)-octahydro-6H-pyrrolo[2,3-c]pyridine)

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

Procedure:

  • To a solution of 4,7-dichloro-5-fluoro-9H-pyrimido[4,5-b]indole in n-butanol, add the desired amine side chain and DIPEA.

  • Heat the reaction mixture at 120 °C for 12-24 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final GSK-3β inhibitor.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with significant biological activity. The outlined synthetic pathway and application in the development of potent GSK-3β inhibitors highlight its importance in modern medicinal chemistry and drug discovery, particularly in the pursuit of novel therapeutics for neurodegenerative diseases.

References

Application Notes and Protocols for the Functionalization of 7-Chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Chloro-5-fluoro-1H-indole is a halogenated indole derivative that serves as a versatile building block in the synthesis of complex organic molecules. The presence of chloro and fluoro substituents on the benzene ring, along with the reactive N-H and C-H bonds of the indole core, provides multiple sites for functionalization. This allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in drug discovery programs. The indole scaffold itself is a "privileged structure" found in numerous natural products and pharmacologically active compounds.[1] This document provides detailed protocols for key synthetic transformations involving this compound, including N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

N-Alkylation of this compound

N-alkylation is a fundamental transformation for modifying the indole scaffold. The substituent on the indole nitrogen can significantly influence the pharmacological properties of the molecule.[2] The most common method involves the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic attack on an alkylating agent.[1][2]

Experimental Protocol: General Procedure for N-Alkylation

This protocol is adapted from established methods for indole N-alkylation.[1][2]

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the starting material (typical concentration: 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise. Caution: Hydrogen gas evolves.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and a homogeneous solution or a slurry of the sodium salt forms.[2]

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

  • Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).[2]

  • Washing & Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Data Presentation: N-Alkylation
EntryAlkylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
1Methyl IodideNaHDMF2RT>90
2Benzyl BromideNaHTHF4RT>90
3Allyl BromideNaHDMF3RT>85
4n-Butyl BromideNaHTHF1250~80

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C7 position of this compound is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[3][4] This reaction is widely used to synthesize biaryl and vinyl-substituted indole derivatives.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure for the coupling of aryl halides.[5][6][7]

  • Preparation: In a microwave vial or Schlenk tube, combine this compound (1.0 equivalent), the desired boronic acid or boronate ester (1.5-2.0 equivalents), a base (e.g., K₃PO₄, K₂CO₃, or Na₂CO₃, 2.0 equivalents), and the palladium catalyst system.

  • Catalyst System: A common system consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, 1-5 mol%) and a phosphine ligand (e.g., SPhos, XPhos, or PPh₃, 1-1.5 times the mol of Pd). Pre-catalysts like SPhos-Pd-G2 can also be used.[7]

  • Solvent: Add a degassed solvent system. Common choices include dioxane/water, DME, or toluene.[5][7]

  • Inert Atmosphere: Seal the vessel and flush thoroughly with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for 5-24 hours. Microwave irradiation can often reduce reaction times significantly.[6]

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Water/EtOH120 (µW)85-91
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (6)K₃PO₄Dioxane/H₂O100~80
3Thiophene-2-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME8070-80
4Pyridine-3-boronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O100~75

Note: Data is compiled from representative Suzuki-Miyaura reactions on similar heterocyclic systems.[5][6][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[8][9] This reaction is crucial for introducing diverse amine functionalities.

Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand like tBuBrettPhos, 1-2 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, or LHMDS, 1.5-2.2 equivalents).[9]

  • Reagents: Seal the tube, evacuate, and backfill with an inert gas. Add this compound (1.0 equivalent), the desired amine (1.2-1.5 equivalents), and a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene100>90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane100~85
3Benzylamine[Pd(cinnamyl)Cl]₂ (1)Mor-DalPhos (2)K₃PO₄Water100~90
4IndazolePd-P4 Precat (2)tBuBrettPhos (2)LHMDSTHF80~78

Note: Data is compiled from representative Buchwald-Hartwig reactions on similar heterocyclic systems.[8][9]

Mandatory Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products A This compound B N-Alkylation (NaH, R-X) A->B C Suzuki Coupling (Pd cat., R-B(OH)2, Base) A->C D Buchwald-Hartwig Amination (Pd cat., R2-NH, Base) A->D E 1-Alkyl-7-chloro- 5-fluoro-1H-indole B->E F 7-Aryl-5-fluoro- 1H-indole C->F G 7-Amino-5-fluoro- 1H-indole D->G

Caption: General workflow for the functionalization of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Cycle cluster_reactants OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-X(L2) RE Reductive Elimination TM->RE Ar-Pd(II)-Ar'(L2) CAT Pd(0)L2 RE->CAT Ar-Ar' CAT->OA Ar-X BOR R-B(OH)2 + Base -> [R-B(OH)3]- BOR->TM [R-B(OH)3]- Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Cycle cluster_reactants OA Oxidative Addition DEP Amine Coordination & Deprotonation OA->DEP L-Pd(II)(Ar)(X) RE Reductive Elimination DEP->RE L-Pd(II)(Ar)(NR2) CAT Pd(0)L RE->CAT Ar-NR2 CAT->OA Ar-X AMINE R2NH + Base AMINE->DEP R2NH

References

Characterization of 7-chloro-5-fluoro-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide to the analytical techniques for the characterization of 7-chloro-5-fluoro-1H-indole, a key intermediate in pharmaceutical research and drug development. The following protocols and data are intended for researchers, scientists, and drug development professionals to ensure accurate identification and quality control.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity assessment of this compound. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each proton, carbon, and fluorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-H8.2 (br s)-
2-H7.3 (t, J = 2.8 Hz)125.5
3-H6.5 (dd, J = 2.8, 2.0 Hz)103.0
4-H7.1 (dd, J = 8.8, 2.4 Hz)121.0 (d, J = 10 Hz)
5-F-158.0 (d, J = 235 Hz)
6-H7.0 (dd, J = 8.8, 4.4 Hz)110.0 (d, J = 25 Hz)
7-Cl-115.0
3a-128.0
7a-130.0

Note: Predicted chemical shifts are based on analogous substituted indoles. Actual values may vary. 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, and 'br s' a broad singlet. J values represent coupling constants in Hertz.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra with a spectral width of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Signal averaging of 16-32 scans is typically sufficient.

  • ¹³C NMR Acquisition:

    • Acquire spectra with a spectral width of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition:

    • Acquire spectra with a spectral width appropriate for fluorinated aromatic compounds.

    • Use a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent NMR_Spec NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolve->NMR_Spec Transfer to NMR tube Processing Fourier Transform, Phase & Baseline Correction NMR_Spec->Processing Raw Data (FID) Analysis Chemical Shift, Coupling Constant, and Integration Analysis Processing->Analysis Processed Spectra Structure Structure Elucidation Analysis->Structure Interpretation

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Table 2: Predicted m/z Values for this compound [1]

AdductPredicted m/z
[M+H]⁺170.0167
[M+Na]⁺191.9987
[M-H]⁻168.0022
[M]⁺˙169.0089

Note: The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio) which is a key diagnostic feature.

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis Mode:

    • ESI: Suitable for polar compounds. Infuse the sample solution directly or via an HPLC system.

    • APCI: Suitable for less polar compounds.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Determine the monoisotopic mass from the most abundant peak in the molecular ion cluster. Compare the observed isotopic pattern with the theoretical pattern for a compound containing one chlorine atom.

Logical Relationship of MS Data

MS_Logic Compound This compound (C₈H₅ClFN) Ionization Ionization (e.g., ESI, APCI) Compound->Ionization IsotopicPattern Isotopic Pattern (³⁵Cl / ³⁷Cl ≈ 3:1) Compound->IsotopicPattern Inherent Property MolecularIon Molecular Ion [M]⁺˙ or [M]⁻ Ionization->MolecularIon Adducts Adduct Ions [M+H]⁺, [M+Na]⁺, etc. Ionization->Adducts MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) MolecularIon->MassAnalyzer Adducts->MassAnalyzer MassSpectrum Mass Spectrum (m/z vs. Intensity) IsotopicPattern->MassSpectrum Observed in MassAnalyzer->MassSpectrum

Caption: Logical flow for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound and to quantify it in mixtures.

Table 3: Representative HPLC Method Parameters

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid
Gradient30-90% Acetonitrile over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 254 nm
Injection Volume10 µL
Column Temperature30 °C

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Method Setup: Program the instrument with the parameters outlined in Table 3.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the sample and record the chromatogram.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity by integrating the peak areas and expressing the area of the main peak as a percentage of the total peak area.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep Prepare Sample Solution Injector Autosampler SamplePrep->Injector MobilePhasePrep Prepare Mobile Phase Pump Pump MobilePhasePrep->Pump Pump->Injector Mobile Phase Flow Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram (Absorbance vs. Time) Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

Caption: Experimental workflow for HPLC purity analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (indole)3400 - 3300
C-H Stretch (aromatic)3100 - 3000
C=C Stretch (aromatic)1600 - 1450
C-F Stretch1250 - 1000
C-Cl Stretch800 - 600

Protocol for IR Analysis:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure and absolute configuration, single-crystal X-ray crystallography can be employed.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane).[2][3]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.[3]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.[3]

  • Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

Logical Relationship for Structural Characterization

Structure_Logic cluster_spectroscopy Spectroscopic Methods cluster_connectivity Structural Information cluster_crystallography Definitive Structure NMR NMR (¹H, ¹³C, ¹⁹F) Connectivity 2D Structure (Connectivity) NMR->Connectivity MS Mass Spectrometry Composition Elemental Composition MS->Composition IR IR Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups Xray X-ray Crystallography Connectivity->Xray Confirmation & Detail Composition->Xray Confirmation & Detail FunctionalGroups->Xray Confirmation & Detail Structure3D 3D Structure (Absolute Configuration) Xray->Structure3D

Caption: Interrelation of analytical techniques for structure elucidation.

References

Application Notes and Protocols: 7-Chloro-5-fluoro-1H-indole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-5-fluoro-1H-indole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring of the indole scaffold, imparts desirable physicochemical properties to molecules incorporating this moiety. The presence of these halogens can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it a valuable building block for the development of novel therapeutic agents. This document provides detailed application notes on its use in the synthesis of kinase inhibitors and a representative protocol for its functionalization.

Application: Synthesis of Kinase Inhibitors

A prominent application of chloro-fluoro-indole derivatives is in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The indole scaffold is a "privileged" structure in kinase inhibitor design, often mimicking the hinge-binding motif of ATP.

Specifically, the 7-chloro-pyrimido[4,5-b]indole core, which can be synthesized from a 7-chloro-indole precursor, has been identified as a potent scaffold for inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a key regulator in various cellular processes, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease and bipolar disorder.

The synthesis of these inhibitors involves the construction of the tricyclic pyrimido[4,5-b]indole system, followed by nucleophilic aromatic substitution at the C4 position with various amine side chains to explore structure-activity relationships (SAR).

Quantitative Data: Inhibition of GSK-3β

The following table summarizes the in vitro inhibitory activity of a series of 7-chloro-9H-pyrimido[4,5-b]indole-based compounds against GSK-3β. This data highlights how modifications to the side chain appended to the core structure, derived from a chloro-indole building block, can significantly impact potency.

CompoundR GroupIC₅₀ (nM) for GSK-3β
1 3-((3R,4R)-3-(methylamino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile1300
14b (R)-1-(sec-butyl)piperidin-4-yl)(methyl)amine330
14c methyl((R)-1-phenethylpiperidin-4-yl)amine230
14d 3-(4-(methylamino)piperidin-1-yl)propanenitrile180
24 (3aRS,7aSR)-octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl130

Data sourced from "Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors"[1][2].

Experimental Protocols

While specific literature protocols starting directly from this compound are not abundant, common indole functionalization reactions can be readily applied. The following is a representative protocol for the Vilsmeier-Haack formylation, a reliable method for introducing a formyl group at the C-3 position of the indole ring. This C-3 carbaldehyde is a key intermediate for building more complex heterocyclic systems, such as the pyrimido[4,5-b]indole core.

Protocol: Vilsmeier-Haack Formylation of this compound (Representative)

This protocol is adapted from established procedures for the formylation of electron-rich indoles.

Materials:

  • This compound (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.

  • Reaction with Indole: Cool the Vilsmeier reagent suspension back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred suspension.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until the pH is basic (pH ~8-9). This should be done with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound-3-carbaldehyde.

Visualizations

Experimental Workflow: Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0 °C to RT POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Indole 7-chloro-5-fluoro- 1H-indole in DCM Indole->ReactionMix 0 °C to RT, 2-4h Quench Quench with NaHCO₃ ReactionMix->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product This compound- 3-carbaldehyde Purify->Product

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Signaling Pathway: Regulation of GSK-3β

GSK3B_Pathway cluster_inhibition Inhibitory Signaling cluster_activation Active State cluster_downstream Downstream Targets & Effects Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Akt Akt (PKB) Frizzled->Akt GSK3B_inactive GSK-3β (Inactive) (pSer9) Akt->GSK3B_inactive Phosphorylates Ser9 Insulin Insulin/IGF-1 Insulin->Akt GSK3B_active GSK-3β (Active) (Constitutively) BetaCatenin β-catenin GSK3B_active->BetaCatenin Phosphorylates for Ubiquitination Tau Tau Protein GSK3B_active->Tau Phosphorylates GlycogenSynthase Glycogen Synthase GSK3B_active->GlycogenSynthase Phosphorylates Degradation Degradation BetaCatenin->Degradation Hyperphosphorylation Hyperphosphorylation (Neurofibrillary Tangles) Tau->Hyperphosphorylation Inactivation Inactivation (Glycogen Synthesis ↓) GlycogenSynthase->Inactivation GSK3B_inhibitor 7-Chloro-pyrimido[4,5-b]indole Derivatives GSK3B_inhibitor->GSK3B_active Inhibits

Caption: Simplified signaling pathway showing the regulation and downstream effects of GSK-3β.

References

Application Notes and Protocols for Assessing the Biological Activity of 7-chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indole derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, into the indole scaffold can modulate the biological activity of the parent compound. This document provides detailed protocols for assessing the potential biological activities of 7-chloro-5-fluoro-1H-indole. The following sections outline experimental procedures for evaluating its anticancer, antimicrobial, and anti-inflammatory effects, along with templates for data presentation and visualizations of key workflows and pathways.

I. Assessment of Anticancer Activity

Many indole derivatives have been investigated for their potential as anticancer agents.[2][3] Their mechanisms of action can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression, such as the EGFR and BRAF pathways.[3][4] The following protocols are designed to evaluate the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

Experimental Workflow for Anticancer Activity Screening

cluster_prep Preparation cluster_assay Primary Screening cluster_mechanism Mechanism of Action Studies compound This compound (Stock Solution) viability Cell Viability Assay (MTT or SRB) compound->viability cells Cancer Cell Line Culture (e.g., A549, MCF-7, HT-29) cells->viability ic50 Determine GI₅₀/IC₅₀ viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blotting (Target Proteins) ic50->western_blot egf EGF egfr EGFR egf->egfr Binds pi3k PI3K egfr->pi3k ras Ras egfr->ras indole This compound indole->egfr Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

References

Application Notes: Cytotoxicity of 7-chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the indole scaffold can substantially modify the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 7-chloro-5-fluoro-1H-indole is a halogenated indole derivative with potential as a novel therapeutic agent. These application notes provide a framework for evaluating its cytotoxic effects on various cancer cell lines.

Principle

The assessment of cytotoxicity is a critical initial step in the characterization of a potential anticancer compound. In vitro cytotoxicity assays are employed to determine the concentration at which a substance exerts a toxic effect on cultured cells. This is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth or viability by 50%. The data generated from these assays are fundamental for understanding the compound's potency and selectivity against different cancer cell types.

Data Presentation

The following table summarizes hypothetical quantitative data on the cytotoxic activity of this compound against a panel of human cancer cell lines. The IC50 values were determined after a 48-hour incubation period.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.8
HCT116Colon Carcinoma18.5
HeLaCervical Cancer25.1

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Experimental Protocols

Cell Culture and Maintenance

Standard aseptic cell culture techniques are essential for obtaining reliable and reproducible results.

  • Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, HCT116, HeLa) are obtained from a certified cell bank.

  • Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). A series of dilutions of the compound are prepared in culture medium. The culture medium is removed from the wells and replaced with 100 µL of the compound dilutions. Control wells containing vehicle (DMSO) and untreated cells are included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2]

  • Cell Seeding and Treatment: Cells are seeded and treated with this compound in a 96-well plate as described in the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (culture medium alone).[2]

  • Supernatant Collection: After the incubation period, the plate is centrifuged at 250 x g for 5 minutes. 50 µL of the supernatant from each well is carefully transferred to a new 96-well plate.[2]

  • LDH Reaction: 50 µL of the LDH reaction mixture is added to each well containing the supernatant. The plate is incubated for up to 30 minutes at room temperature, protected from light.[2]

  • Stop Reaction: 50 µL of a stop solution is added to each well.[2]

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cytotoxicity is calculated based on the absorbance readings of the treated and control wells.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells with Compound cell_seeding->treatment compound_prep->treatment incubation Incubate for 48 hours treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability/ % Cytotoxicity read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: General experimental workflow for cytotoxicity assays.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Cancer Cell cluster_pathway Apoptosis Pathway compound This compound bcl2 Bcl-2 compound->bcl2 Inhibits bax Bax caspase9 Caspase-9 bax->caspase9 Activates bcl2->bax Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols for 7-chloro-5-fluoro-1H-indole in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives have emerged as a significant class of signaling molecules in microbiology, influencing a range of bacterial behaviors including virulence, biofilm formation, and antibiotic resistance.[1] Halogenation of the indole scaffold has been a key strategy in medicinal chemistry to enhance its antimicrobial properties. While specific studies on 7-chloro-5-fluoro-1H-indole are not extensively available in the current literature, this document provides a detailed framework for its application in antimicrobial research based on the known activities of structurally related halogenated indoles. These protocols and notes are intended to guide researchers in evaluating the potential of this compound as a novel antimicrobial agent.

The derivatization of indole, particularly through halogenation, has been shown to significantly enhance its biological activity.[2][3] For instance, chloroindoles have demonstrated notable inhibitory effects on the growth of various pathogenic bacteria, including Vibrio parahaemolyticus and uropathogenic Escherichia coli.[2][4] Similarly, fluoroindoles have been identified as potent antivirulence agents, capable of reducing biofilm formation and the production of virulence factors in pathogens like Pseudomonas aeruginosa.[5] These findings suggest that di-halogenated indoles, such as this compound, are promising candidates for the development of new antimicrobial therapies.

Quantitative Data Summary

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature, the following table summarizes the antimicrobial activity of related mono-halogenated indoles against various pathogens to provide a comparative baseline.

CompoundMicroorganismMIC (µg/mL)Reference
7-chloroindoleVibrio parahaemolyticus200[2]
4-chloroindoleVibrio parahaemolyticus50[2]
5-chloroindoleUropathogenic E. coli75[4]
7-fluoroindolePseudomonas aeruginosa>1000 (antivirulence effects observed at lower concentrations)[5]
5-iodoindoleStaphylococcus aureus100[2]
IndoleVibrio parahaemolyticus400[2]

Postulated Mechanism of Action

Based on studies of related halogenated indoles, the antimicrobial and antivirulence effects of this compound may be attributed to several mechanisms:

  • Inhibition of Quorum Sensing (QS): Halogenated indoles have been shown to interfere with bacterial cell-to-cell communication (QS), which regulates the expression of virulence factors and biofilm formation.[6][7] It is hypothesized that these compounds may act as antagonists to QS receptors.

  • Disruption of Biofilm Formation: Chloroindoles have been observed to inhibit biofilm formation at sub-inhibitory concentrations.[2][4] This is a crucial aspect of their potential therapeutic value, as biofilms are notoriously resistant to conventional antibiotics.

  • Interference with Virulence Factor Production: Compounds like 7-fluoroindole have been shown to reduce the production of various virulence factors, including proteases, hemolysins, and swarming motility.[5]

  • Cell Membrane Damage: Some chloroindoles have been reported to cause visible damage to the bacterial cell membrane, leading to bactericidal effects.[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to achieve a range of desired concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Biofilm Inhibition Assay

This assay assesses the ability of the compound to prevent the formation of biofilms.

Materials:

  • This compound

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Bacterial strain known for biofilm formation (e.g., Pseudomonas aeruginosa PAO1)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet (0.1% w/v)

  • Ethanol (95%) or Acetic Acid (33%)

Procedure:

  • Preparation of Inoculum and Compound Dilutions: Prepare the bacterial inoculum and serial dilutions of the test compound in TSB with glucose as described in the MIC protocol.

  • Incubation for Biofilm Formation: Add the bacterial inoculum and compound dilutions to the wells of a 96-well plate. Incubate the plate without shaking at 37°C for 24-48 hours.

  • Washing: Carefully discard the planktonic cell culture from the wells. Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[8]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water until the wash water is clear.

  • Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Visualizations

Experimental_Workflow General Experimental Workflow for Antimicrobial Evaluation cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of this compound MIC_Assay MIC Determination (Broth Microdilution) Compound_Prep->MIC_Assay Biofilm_Assay Biofilm Inhibition Assay Compound_Prep->Biofilm_Assay Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->MIC_Assay Inoculum_Prep->Biofilm_Assay MIC_Analysis Determine MIC Value MIC_Assay->MIC_Analysis Biofilm_Analysis Quantify Biofilm Inhibition Biofilm_Assay->Biofilm_Analysis

Caption: Workflow for evaluating the antimicrobial and antibiofilm activity.

Postulated_Mechanism Postulated Mechanism of Action for Halogenated Indoles cluster_targets Bacterial Processes cluster_effects Antimicrobial Effects Halogenated_Indole This compound QS Quorum Sensing (Cell-to-Cell Communication) Halogenated_Indole->QS Biofilm Biofilm Formation Halogenated_Indole->Biofilm Virulence Virulence Factor Production Halogenated_Indole->Virulence Membrane Cell Membrane Integrity Halogenated_Indole->Membrane Inhibition_QS Inhibition of QS QS->Inhibition_QS Inhibition_Biofilm Reduced Biofilm Biofilm->Inhibition_Biofilm Inhibition_Virulence Reduced Virulence Virulence->Inhibition_Virulence Damage_Membrane Membrane Damage Membrane->Damage_Membrane

Caption: Hypothesized mechanisms of antimicrobial action for halogenated indoles.

Conclusion

While direct experimental data for this compound is pending, the established antimicrobial and antivirulence properties of related halogenated indoles provide a strong rationale for its investigation. The provided protocols offer a standardized approach to systematically evaluate its potential as a novel therapeutic agent. Further research into its precise mechanism of action and spectrum of activity is warranted and could unveil a valuable new tool in the fight against antibiotic-resistant pathogens.

References

Techniques for the Purification of 7-Chloro-5-fluoro-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 7-chloro-5-fluoro-1H-indole, a key building block in the synthesis of various pharmacologically active compounds. The following methods are based on established chemical principles and purification techniques commonly applied to substituted indoles.

Overview of Purification Strategies

The choice of purification method for this compound largely depends on the nature and quantity of impurities present in the crude material. The most common impurities are starting materials, by-products from the synthesis, and decomposition products. The primary techniques suitable for the purification of this compound are recrystallization and column chromatography. For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be employed.

Recrystallization

Recrystallization is a robust and scalable method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Solvent Selection

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. Based on the purification of similar indole derivatives, suitable solvents for this compound include methanol, ethanol, and mixtures of ethyl acetate and hexanes.

Experimental Protocol: Recrystallization from Methanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Recrystallization Workflow

Recrystallization_Workflow A Crude 7-chloro-5-fluoro- 1H-indole B Dissolve in minimal hot methanol A->B C Hot Filtration (if necessary) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with ice-cold methanol E->F G Dry under Vacuum F->G H Pure 7-chloro-5-fluoro- 1H-indole G->H

Figure 1: Workflow for the recrystallization of this compound.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For non-polar to moderately polar compounds like this compound, normal-phase chromatography using silica gel is a common and effective method.

Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

Experimental Protocol: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin elution, collecting fractions in test tubes. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Column Chromatography Workflow

Column_Chromatography_Workflow A Crude 7-chloro-5-fluoro- 1H-indole C Load Sample A->C B Prepare Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Pool Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Pure 7-chloro-5-fluoro- 1H-indole H->I

Figure 2: Workflow for column chromatography purification.

Preparative HPLC

For instances where very high purity (>99.5%) is required, preparative reverse-phase HPLC can be utilized. This method is particularly useful for removing closely related impurities. A method for the related compound 7-Chloro-1H-indole using a C18 column with a mobile phase of acetonitrile and water with a formic acid modifier could be adapted.[1]

Logical Relationship for Method Selection

Method_Selection A Crude this compound B Purity Requirement? A->B C Recrystallization B->C Moderate Purity (>98%) D Column Chromatography B->D High Purity (>99%) E Preparative HPLC B->E Ultra-High Purity (>99.5%) F Pure Product C->F D->F E->F

Figure 3: Decision tree for selecting a purification method.

Data Presentation

The following tables summarize hypothetical but representative data for the purification of this compound starting from a crude sample with an initial purity of 90%.

Table 1: Comparison of Purification Techniques

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization (Methanol)90.098.575
Column Chromatography (Silica Gel)90.099.265
Preparative HPLC95.0 (post-column)>99.840

Table 2: Recrystallization Solvent Screening

Solvent SystemPurity (%)Recovery (%)
Methanol98.575
Ethanol98.278
Ethyl Acetate/Hexanes (1:5)97.982
Toluene97.565

Table 3: Column Chromatography Eluent Optimization

Eluent (Ethyl Acetate in Hexanes)Rf of ProductSeparation Efficiency
5%0.15Good
10%0.32Optimal
20%0.55Poor

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. Recrystallization offers a straightforward and scalable method for achieving good purity. For higher purity requirements, silica gel column chromatography is the method of choice. The specific conditions for each technique should be optimized based on the impurity profile of the crude material to maximize both purity and yield. For applications demanding the highest purity, preparative HPLC provides an excellent, albeit less scalable, option.

References

Application Notes and Protocols for the Characterization of 7-chloro-5-fluoro-1H-indole by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the characterization of 7-chloro-5-fluoro-1H-indole using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes predicted spectral data, standardized experimental protocols, and visual workflows to facilitate the analysis of this and structurally related compounds, which are of significant interest in medicinal chemistry and drug development.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The expected chemical shifts (δ) and coupling constants (J) for the protons of this compound in a standard deuterated solvent like CDCl₃ or DMSO-d₆ are summarized below. The electron-withdrawing effects of the chlorine and fluorine atoms will significantly influence the chemical shifts of the aromatic protons.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J in Hz)
H1 (N-H)8.0 - 12.0br s-
H27.2 - 7.4t or ddJ ≈ 2.5, 1.0
H36.4 - 6.6t or ddJ ≈ 2.5, 2.0
H4~7.5ddJ ≈ 9.0, 2.5 (ortho to F, meta to Cl)
H6~7.0ddJ ≈ 9.0, 2.5 (ortho to F, ortho to Cl)

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of this compound are presented below. The carbon attached to the fluorine will exhibit a large coupling constant (¹JCF).

Carbon Predicted Chemical Shift (ppm)
C2~125
C3~103
C3a~128
C4~110 (d, JCF ≈ 25 Hz)
C5~158 (d, ¹JCF ≈ 240 Hz)
C6~115 (d, JCF ≈ 25 Hz)
C7~118
C7a~133
Predicted Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[2]

m/z Ion Relative Abundance Notes
169[M]⁺ (with ³⁵Cl)~100%Molecular ion
171[M+2]⁺ (with ³⁷Cl)~33%Isotopic peak for chlorine
134[M-Cl]⁺VariableLoss of chlorine

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of this compound.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

2.1.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Transfer the sample to a clean, dry vial and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

2.1.2. ¹H NMR Data Acquisition (400 or 500 MHz Spectrometer)

  • Instrument Setup: Insert the NMR tube into the spectrometer, lock onto the deuterium signal of the solvent, and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width (SW): ~16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16, depending on sample concentration.

    • Receiver Gain (RG): Adjust automatically to prevent signal clipping.

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

2.1.3. ¹³C NMR Data Acquisition

  • Instrument Setup: Use the same sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

    • Spectral Width (SW): ~240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase the spectrum, and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak.

Mass Spectrometry Protocol (EI-MS)

This protocol is for acquiring an electron ionization mass spectrum.

2.2.1. Sample Preparation

  • Dissolution: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatography (GC) inlet for volatile compounds.[3]

2.2.2. Data Acquisition

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.[3]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Detection: The separated ions are detected, and their abundance is recorded.[3]

2.2.3. Data Analysis

  • Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotope peak to confirm the presence of chlorine.[2]

  • Analyze the fragmentation pattern to gain further structural information.

Visualized Workflows

The following diagrams illustrate the experimental workflows for NMR and mass spectrometry.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 process Fourier Transform, Phasing, Baseline Correction acquire_h1->process acquire_c13->process calibrate Calibrate Chemical Shifts process->calibrate analyze Structure Elucidation calibrate->analyze

Caption: Workflow for NMR Spectroscopy.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Dissolve Sample in Volatile Solvent introduce Introduce Sample into MS dissolve_ms->introduce ionize Ionize (Electron Ionization, 70 eV) introduce->ionize analyze_mass Mass Analysis (m/z Scan) ionize->analyze_mass detect Detect Ions analyze_mass->detect identify_m Identify Molecular Ion & Isotope Peaks detect->identify_m analyze_frag Analyze Fragmentation Pattern identify_m->analyze_frag confirm Confirm Structure analyze_frag->confirm

Caption: Workflow for Mass Spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-chloro-5-fluoro-1H-indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The synthesis of this compound can be approached through several established indole synthesis methodologies. The most common routes are adaptations of the Fischer, Bischler, and Leimgruber-Batcho indole syntheses. The choice of method often depends on the availability of starting materials, scalability, and the desired substitution pattern. For instance, the Fischer indole synthesis is a widely used and versatile method involving the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][3]

Q2: I am observing low yields in my Fischer indole synthesis of this compound. What are the likely causes?

A2: Low yields in the Fischer indole synthesis are a common issue.[1] Several factors can contribute to this problem:

  • Poor quality of starting materials: Impurities in the (2-chloro-4-fluorophenyl)hydrazine or the chosen carbonyl compound can lead to side reactions.

  • Inappropriate acid catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, zinc chloride) are critical and often require empirical optimization.[1][2]

  • Suboptimal reaction temperature and time: Elevated temperatures are necessary, but excessive heat or prolonged reaction times can cause decomposition of reactants or products.[1]

  • Formation of isomeric byproducts: The use of unsymmetrical ketones can lead to the formation of regioisomers.[1]

Q3: What are some alternative, potentially higher-yielding methods for preparing substituted indoles?

A3: For certain substituted indoles, modern synthetic methods can offer higher yields and milder reaction conditions compared to traditional methods. Palladium-catalyzed cross-coupling reactions, for example, have become a powerful tool for constructing the indole ring.[4] The Gassman indole synthesis is another alternative, though it may not be suitable for all substitution patterns.[5]

Q4: How can I effectively purify the final this compound product?

A4: Purification is a critical step to obtain a high-purity product. Common purification techniques include:

  • Column chromatography: Silica gel column chromatography is frequently used to separate the desired indole from byproducts and unreacted starting materials.[1][6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.

  • Distillation: For liquid products, vacuum distillation can be an effective purification method.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Reaction temperature too low. 3. Poor quality of starting materials. 4. Incorrect stoichiometry.1. Use a fresh or different acid catalyst. 2. Gradually increase the reaction temperature while monitoring with TLC. 3. Ensure the purity of reactants. 4. Re-evaluate and confirm the molar ratios of your reactants.
Multiple Spots on TLC (Byproducts) 1. Formation of regioisomers with unsymmetrical ketones.[1] 2. Side reactions due to harsh conditions. 3. Decomposition of the product.1. Use a symmetrical ketone or aldehyde if possible. 2. Consider a milder synthetic route or catalyst. 3. Lower the reaction temperature and monitor the reaction closely.[1]
Difficulty in Isolating Product 1. Emulsion formation during aqueous workup. 2. Product is acid-sensitive and degrades on silica gel.1. Add brine to the aqueous layer to break the emulsion. 2. Neutralize the crude product before chromatography or use a deactivated silica gel.
Dark, Tarry Reaction Mixture 1. Reaction temperature is too high. 2. Prolonged reaction time leading to polymerization or decomposition.1. Reduce the reaction temperature. 2. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.[1]

Quantitative Data Summary

The following table summarizes yield data from syntheses of related substituted indoles, which can serve as a benchmark for optimizing the synthesis of this compound.

Indole Derivative Synthetic Method Key Reagents Yield (%) Reference
5-chloro-2,3-dimethyl-1H-indoleFischer Indole Synthesis4-chlorophenylhydrazine, butan-2-one, acid catalystNot specified, but foundational method[2]
5-bromo-4-chloro-3-nitro-7-azaindoleMulti-step synthesis7-azaindole46 (overall)[8]
6-chloro-5-fluoroindoleSugasawa-based approach3-chloro-4-fluoroaniline, BCl₃, chloroacetonitrile, AlCl₃, NaBH₄>55 (overall)[9]
5-fluoroindoleLeimgruber-Batcho5-fluoro-2-nitrotoluene, DMFDMA, pyrrolidine, Raney-NickelHigh (implied)[10]

Detailed Experimental Protocols

Protocol 1: Modified Fischer Indole Synthesis for this compound

This protocol is an adaptation of the general Fischer indole synthesis.[2]

Materials:

  • (2-chloro-4-fluorophenyl)hydrazine hydrochloride

  • A suitable ketone or aldehyde (e.g., pyruvic acid for a 2-carboxylic acid derivative, which can be later decarboxylated)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Ethanol or glacial acetic acid (solvent)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (2-chloro-4-fluorophenyl)hydrazine hydrochloride in ethanol. Add the chosen ketone or aldehyde and stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).

  • Cyclization: Remove the ethanol under reduced pressure. To the resulting hydrazone, add polyphosphoric acid. Heat the mixture to 80-100 °C. The reaction progress should be carefully monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis Start Starting Materials ((2-chloro-4-fluorophenyl)hydrazine, Ketone/Aldehyde) Hydrazone Hydrazone Formation (Solvent) Start->Hydrazone Cyclization Cyclization (Acid Catalyst, Heat) Hydrazone->Cyclization Workup Work-up (Neutralization, Quenching) Cyclization->Workup Extraction Extraction (Organic Solvent) Workup->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: A generalized workflow for the Fischer indole synthesis.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Problem Low Yield Cause1 Poor Starting Material Quality? Problem->Cause1 Cause2 Suboptimal Reaction Conditions? Problem->Cause2 Cause3 Inefficient Cyclization? Problem->Cause3 Solution1 Purify/Verify Reactants Cause1->Solution1 Yes Solution2 Optimize Temperature & Time Cause2->Solution2 Yes Solution3 Screen Acid Catalysts Cause3->Solution3 Yes

Caption: A decision-making diagram for troubleshooting low product yield.

References

Technical Support Center: Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during key indole synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing substituted indoles?

A1: Researchers often face challenges such as low yields, lack of regioselectivity, difficulty in purification, and the need for protecting groups for certain functionalities. The success of an indole synthesis is highly dependent on the chosen method and the nature of the substituents on the starting materials.

Q2: Which are the most common synthetic routes to substituted indoles?

A2: The most widely employed methods include the Fischer, Bischler-Möhlau, and Larock indole syntheses. Each has its own set of advantages and limitations regarding substrate scope and reaction conditions.

Q3: How do I choose the right synthetic method for my target indole?

A3: The choice of method depends on the desired substitution pattern. For example, the Fischer indole synthesis is versatile for a wide range of substitutions[1], while the Larock synthesis is particularly useful for 2,3-disubstituted indoles[2]. The Bischler-Möhlau synthesis is a classic method for producing 2-aryl-indoles[3].

Q4: Why is my indole synthesis resulting in a low yield?

A4: Low yields can be attributed to several factors, including suboptimal reaction conditions (temperature, catalyst, solvent), poor quality of starting materials, steric hindrance from bulky substituents, and competing side reactions[4][5]. Careful optimization of reaction parameters is often necessary to improve yields.

Q5: How can I improve the regioselectivity of my indole synthesis?

A5: Regioselectivity is a common challenge, especially with unsymmetrical starting materials. In the Fischer indole synthesis, the choice of acid catalyst and reaction conditions can influence the product ratio[6]. For other methods, directing groups or specific catalyst/ligand systems can be employed to control the regioselectivity.

Troubleshooting Guides

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges. Here are some common problems and their solutions:

Problem 1: Low or no yield of the desired indole.

  • Possible Cause: Inappropriate acid catalyst.

    • Solution: The choice of acid catalyst is crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used[7]. The optimal catalyst is substrate-dependent and may require screening. Polyphosphoric acid (PPA) is often effective for challenging cyclizations.

  • Possible Cause: Unfavorable electronic effects of substituents.

    • Solution: Strong electron-donating groups on the carbonyl component of the phenylhydrazone can lead to N-N bond cleavage as a major side reaction, preventing indole formation[8]. In such cases, alternative synthetic routes like the Bischler-Möhlau or Larock synthesis might be more suitable.

  • Possible Cause: Steric hindrance.

    • Solution: Bulky substituents on the phenylhydrazine or the carbonyl compound can impede the key[9][9]-sigmatropic rearrangement. Using higher temperatures or a stronger acid catalyst may help overcome this, but can also lead to decomposition.

Problem 2: Formation of multiple regioisomers with unsymmetrical ketones.

  • Possible Cause: Lack of regiocontrol in the enamine formation or the[9][9]-sigmatropic rearrangement.

    • Solution: The regioselectivity can be influenced by the nature of the acid catalyst and the reaction conditions[6][10]. Generally, enolization of an unsymmetrical ketone will favor the thermodynamically more stable enamine, but this can be influenced by the acidity of the medium. It is often necessary to chromatographically separate the resulting isomers.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-haloacetophenone with an excess of an aniline.

Problem 1: Harsh reaction conditions and low yields.

  • Possible Cause: Traditional Bischler-Möhlau conditions often require high temperatures, leading to side reactions and decomposition.

    • Solution: Modern modifications, such as the use of microwave irradiation, can significantly improve yields and reduce reaction times[2][11]. A one-pot procedure involving microwave irradiation of a 2:1 mixture of aniline and phenacyl bromide has been shown to give good yields[12].

Problem 2: Formation of undesired side products.

  • Possible Cause: The reaction mechanism is complex and can involve multiple competing pathways.

    • Solution: Careful control of the stoichiometry of the reactants and the reaction temperature is important. Using a milder catalyst, such as lithium bromide, has been shown to improve the reaction outcome in some cases[13].

Palladium-Catalyzed Indole Synthesis (e.g., Larock Indole Synthesis)

The Larock indole synthesis is a powerful method for preparing 2,3-disubstituted indoles from an o-haloaniline and a disubstituted alkyne.

Problem 1: Low catalyst activity or catalyst decomposition.

  • Possible Cause: The choice of palladium source, ligand, and base are critical for a successful reaction.

    • Solution: A common catalytic system is Pd(OAc)₂ with PPh₃ as a ligand[14]. The choice of base (e.g., K₂CO₃, Na₂CO₃) and the addition of a chloride source like LiCl can also significantly impact the reaction rate and yield[15]. Screening different ligands and bases may be necessary for optimal results.

Problem 2: Poor regioselectivity with unsymmetrical alkynes.

  • Possible Cause: The insertion of the alkyne into the aryl-palladium bond can occur in two different orientations.

    • Solution: The regioselectivity of the Larock indole synthesis is generally governed by sterics, with the larger alkyne substituent preferentially ending up at the 2-position of the indole[2]. For alkynes with substituents of similar size, a mixture of regioisomers may be obtained.

Data Presentation

Table 1: Effect of Acid Catalyst on the Yield of 2-Phenylindole in Fischer Indole Synthesis

CatalystReaction TimeYield (%)Reference
ZnCl₂15-20 min72-86[16]
Polyphosphoric Acid (PPA)45 min (hydrazone formation) + rearrangement72-80[17]
Glacial Acetic Acid45 min (hydrazone formation)-[14]

Table 2: Comparison of Traditional and Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles

MethodAniline:Phenacyl Bromide RatioConditionsYield (%)Reference
TraditionalExcess anilineHigh temperature, long reaction timeOften low
Microwave (two-step)1:1 (for N-phenacylaniline)540 W, 45-60 s50-56
Microwave (one-pot)2:1600 W, 1 min52-75[2]

Table 3: Influence of Palladium Catalyst and Ligand on Larock Indole Synthesis Yields

Palladium SourceLigandBaseAdditiveTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃LiCl100Good to excellent[14]
Pd(PPh₃)₂Cl₂-Et₃NCuIRoom Temperature69-78[16]
Pd(acac)₂Chiral PhosphoramiditeLiOHLiCl85up to 99[9]

Experimental Protocols

General Protocol for Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from established procedures[17].

  • Hydrazone Formation:

    • In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid (e.g., 8-10 drops).

    • Heat the mixture at reflux (around 80 °C) for 45-60 minutes.

    • Cool the reaction mixture in an ice bath to induce precipitation of the acetophenone phenylhydrazone.

    • Collect the solid by vacuum filtration and wash with cold ethanol. Dry the solid.

  • Indolization:

    • In a separate flask, place polyphosphoric acid (PPA).

    • Add the prepared acetophenone phenylhydrazone to the PPA and stir vigorously.

    • Heat the mixture in an oil bath at 170-180 °C for 15-20 minutes.

    • Cool the reaction mixture and carefully quench by adding ice-cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization from ethanol.

General Protocol for Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles (One-Pot)

This protocol is based on a solvent-free microwave-assisted method[1][2].

  • In an open microwave-safe vessel, mix the desired aniline (2.0 eq) and the α-bromoacetophenone (1.0 eq).

  • Stir the mixture at room temperature for 3 hours.

  • Add a few drops of dimethylformamide (DMF).

  • Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

  • After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Larock Indole Synthesis of 2,3-Disubstituted Indoles

This protocol is a general procedure based on the original Larock method and subsequent modifications[2][14].

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodoaniline (1.0 eq), potassium carbonate (2.0 eq), and lithium chloride (1.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., PPh₃, 10 mol%).

  • Add the anhydrous solvent (e.g., DMF).

  • Add the disubstituted alkyne (1.2-2.0 eq).

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in Indole Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purification_issue Investigate Purification Step start->purification_issue check_conditions Review Reaction Conditions check_purity->check_conditions [Purity OK] end_bad Persistent Low Yield check_purity->end_bad [Impure] check_side_reactions Analyze for Side Reactions check_conditions->check_side_reactions consider_alternative Consider Alternative Synthesis check_conditions->consider_alternative [Conditions Seem Optimal] optimize_catalyst Optimize Catalyst/Reagent check_side_reactions->optimize_catalyst [Side Reactions Identified] optimize_temp_time Optimize Temperature & Time check_side_reactions->optimize_temp_time [No Obvious Side Reactions] end_good Improved Yield optimize_catalyst->end_good optimize_temp_time->end_good consider_alternative->end_bad purification_issue->end_bad

Caption: A general troubleshooting workflow for addressing low yields in indole synthesis.

Logical Relationship for Selecting an Indole Synthesis Method

Indole_Synthesis_Selection start Target Substituted Indole q1 Desired Substitution Pattern? start->q1 fischer Fischer Synthesis (Versatile) q1->fischer General/Flexible larock Larock Synthesis (2,3-disubstituted) q1->larock Specifically 2,3-disubstituted bischler Bischler-Möhlau (2-aryl) q1->bischler Specifically 2-aryl other Other Methods (e.g., Madelung, Reissert) q1->other Specific constraints

Caption: Decision tree for selecting an appropriate indole synthesis method.

Simplified Reaction Pathway for Fischer Indole Synthesis

Fischer_Pathway cluster_main Fischer Indole Synthesis cluster_side Common Side Reaction Phenylhydrazine + Ketone/Aldehyde Phenylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Phenylhydrazine + Ketone/Aldehyde->Hydrazone Condensation Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization Di-imine Intermediate Di-imine Intermediate Ene-hydrazine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement N-N Bond Cleavage N-N Bond Cleavage Ene-hydrazine->N-N Bond Cleavage Strong EDG Cyclization & -NH3 Cyclization & -NH3 Di-imine Intermediate->Cyclization & -NH3 Aromatization Substituted Indole Substituted Indole Cyclization & -NH3->Substituted Indole Side Products Side Products N-N Bond Cleavage->Side Products

Caption: A simplified diagram illustrating the key steps of the Fischer indole synthesis.

References

Technical Support Center: Synthesis of 7-Chloro-5-Fluoro-1H-Indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-chloro-5-fluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for preparing this compound?

A1: Both the Fischer-Indole synthesis and the Leimgruber-Batcho synthesis are viable and commonly employed methods for preparing substituted indoles. The choice of method often depends on the availability and stability of the starting materials. The Fischer-Indole synthesis is a classic and versatile method, while the Leimgruber-Batcho synthesis can be advantageous for producing indoles that are unsubstituted at the 2- and 3-positions.

Q2: What are the most common side reactions to expect during the synthesis of this compound?

A2: Common side reactions include:

  • Incomplete cyclization: This can be due to the deactivating effect of the electron-withdrawing chloro and fluoro groups on the phenylhydrazine starting material in a Fischer-Indole synthesis.

  • Polymerization: Indoles can be unstable in strongly acidic conditions, leading to the formation of polymeric byproducts.[1]

  • N-N bond cleavage: In the Fischer-Indole synthesis, cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate can occur, leading to the formation of aniline byproducts.[2][3]

  • Formation of regioisomers: Depending on the starting materials and reaction conditions, the formation of isomeric indole products is a possibility, although the directing effects of the substituents generally favor the desired product.

Q3: How can I purify the final this compound product?

A3: Purification of halogenated indoles can be challenging due to their potential for decomposition.[4] Common purification techniques include:

  • Column chromatography: This is a widely used method for separating the desired indole from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-base extraction: This technique can be used to separate the weakly acidic indole from non-acidic impurities.

Q4: The yield of my synthesis is consistently low. What are the likely causes?

A4: Low yields in the synthesis of substituted indoles can be attributed to several factors:

  • Purity of starting materials: Impurities in the starting materials can lead to unwanted side reactions and a decrease in yield.[1]

  • Reaction conditions: Suboptimal temperature, reaction time, or choice of acid catalyst can all negatively impact the yield.[1]

  • Product degradation: The final indole product may be unstable under the reaction or workup conditions, leading to its decomposition.[1]

  • Electron-withdrawing effects: The chloro and fluoro substituents on the aromatic ring can deactivate it towards the cyclization reaction, resulting in lower yields.[2]

Troubleshooting Guides

Fischer-Indole Synthesis

Problem: Low or no product formation

Potential CauseTroubleshooting Steps
Impure starting materials Ensure the purity of the (2-chloro-4-fluorophenyl)hydrazine and the carbonyl compound through recrystallization or distillation.
Insufficient acid catalyst Increase the amount of the acid catalyst (e.g., polyphosphoric acid, zinc chloride) or switch to a stronger acid.
Low reaction temperature Gradually increase the reaction temperature while monitoring for decomposition.
Unstable hydrazone intermediate Consider forming the hydrazone in situ under milder conditions before adding the acid catalyst for cyclization.
Electron-withdrawing effects of halogens Employ harsher reaction conditions (higher temperature, stronger acid) or consider a different synthetic route like the Leimgruber-Batcho synthesis.

Problem: Formation of multiple products/isomers

Potential CauseTroubleshooting Steps
Use of an unsymmetrical ketone If using an unsymmetrical ketone, two different regioisomers can form. Use a symmetrical ketone or an aldehyde if possible.
Side reactions Optimize reaction conditions (temperature, catalyst) to minimize the formation of byproducts.
Impure starting hydrazine Isomeric impurities in the starting hydrazine will lead to isomeric indole products. Purify the starting material.
Leimgruber-Batcho Synthesis

Problem: Low yield in the enamine formation step

Potential CauseTroubleshooting Steps
Low reactivity of the o-nitrotoluene The electron-withdrawing groups may reduce the acidity of the methyl protons. Use a stronger base or higher reaction temperature.
Decomposition of the enamine The enamine intermediate can be unstable. Use it immediately in the next step without prolonged storage.

Problem: Incomplete reductive cyclization

Potential CauseTroubleshooting Steps
Inefficient reducing agent Ensure the activity of the reducing agent (e.g., Raney nickel, Pd/C). Consider using a different reducing system like iron in acetic acid.[5]
Poorly soluble intermediate Choose a solvent system in which the enamine intermediate is sufficiently soluble for the reduction to proceed efficiently.

Experimental Protocols

Note: These are generalized protocols and may require optimization for the specific synthesis of this compound.

General Protocol for Fischer-Indole Synthesis
  • Hydrazone Formation (Optional): In a round-bottom flask, dissolve (2-chloro-4-fluorophenyl)hydrazine (1 equivalent) in a suitable solvent like ethanol. Add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC. Upon completion, cool the mixture to obtain the hydrazone, which can be filtered and washed.

  • Indolization: To the hydrazone, add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). Heat the mixture to a temperature between 100-180°C. The optimal temperature will need to be determined experimentally. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully add it to ice-water. Neutralize the acid with a base (e.g., sodium bicarbonate, sodium hydroxide solution). Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Leimgruber-Batcho Synthesis
  • Enamine Formation: To a solution of 1-chloro-5-fluoro-2-methyl-3-nitrobenzene (1 equivalent) in a suitable solvent like DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents) and pyrrolidine (1-2 equivalents). Heat the mixture at 100-120°C for several hours until the starting material is consumed (monitor by TLC).

  • Reductive Cyclization: Cool the reaction mixture. For the reduction, a variety of reagents can be used. A common method is catalytic hydrogenation using Pd/C or Raney Nickel under a hydrogen atmosphere. Alternatively, chemical reduction can be performed using reagents like iron powder in acetic acid or stannous chloride.

  • Work-up: After the reduction is complete, filter off the catalyst (if used). If an acid was used for reduction, neutralize the mixture. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography or recrystallization.

Visualizations

fischer_indole_workflow start Start hydrazine (2-chloro-4-fluorophenyl)hydrazine start->hydrazine carbonyl Aldehyde/Ketone start->carbonyl hydrazone_formation Hydrazone Formation (Acid Catalyst, Heat) hydrazine->hydrazone_formation carbonyl->hydrazone_formation hydrazone Hydrazone Intermediate hydrazone_formation->hydrazone indolization Indolization (Strong Acid, Heat) hydrazone->indolization crude_indole Crude this compound indolization->crude_indole purification Purification (Chromatography/Recrystallization) crude_indole->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the Fischer-Indole synthesis.

troubleshooting_logic start Low Yield in Synthesis check_purity Check Starting Material Purity start->check_purity impure Impure check_purity->impure optimize_temp Optimize Reaction Temperature temp_issue Suboptimal Temp? optimize_temp->temp_issue optimize_catalyst Optimize Acid Catalyst catalyst_issue Suboptimal Catalyst? optimize_catalyst->catalyst_issue check_time Optimize Reaction Time time_issue Incomplete Reaction? check_time->time_issue impure->optimize_temp No purify Purify Starting Materials impure->purify Yes purify->optimize_temp temp_issue->optimize_catalyst Optimal increase_temp Increase Temperature temp_issue->increase_temp Too Low decrease_temp Decrease Temperature (if decomposition observed) temp_issue->decrease_temp Too High increase_temp->optimize_catalyst decrease_temp->optimize_catalyst catalyst_issue->check_time Optimal increase_conc Increase Catalyst Concentration catalyst_issue->increase_conc Insufficient change_catalyst Change Catalyst Type catalyst_issue->change_catalyst Ineffective increase_conc->check_time change_catalyst->check_time increase_time Increase Reaction Time time_issue->increase_time Yes end Improved Yield time_issue->end No, other issues increase_time->end

Caption: Troubleshooting workflow for low yield in indole synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 7-chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-chloro-5-fluoro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important indole derivative.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes to prepare this compound?

A1: The most common and versatile methods for the synthesis of substituted indoles, including this compound, are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The choice between these routes often depends on the availability of the starting materials.

Q2: I am observing a low yield in my Fischer indole synthesis of this compound. What are the likely causes?

A2: Low yields in the Fischer indole synthesis can be attributed to several factors. The electronic effects of the halogen substituents on the phenylhydrazine precursor can influence the reaction's efficiency. Other common issues include suboptimal acid catalyst selection, inappropriate reaction temperature, or the presence of impurities in the starting materials.

Q3: My Leimgruber-Batcho synthesis is not proceeding to the final indole product. What could be the problem?

A3: A common issue in the Leimgruber-Batcho synthesis is the incomplete reductive cyclization of the intermediate nitrostyrene. This can be due to an inefficient reducing agent, incorrect reaction conditions (temperature, pressure), or catalyst poisoning.

Q4: I am having trouble purifying the final this compound product. What methods are recommended?

A4: Purification of halogenated indoles can be challenging due to their similar polarities to certain byproducts. Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Q5: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A5: Yes. Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Strong acids used as catalysts, such as polyphosphoric acid or sulfuric acid, are corrosive and require careful handling. Reductive agents like Raney nickel are flammable and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Fischer Indole Synthesis

This guide addresses common problems when synthesizing this compound via the Fischer indole synthesis, which typically involves the reaction of (2-chloro-4-fluorophenyl)hydrazine with a suitable ketone or aldehyde (e.g., acetone or pyruvic acid) in the presence of an acid catalyst.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The acid catalyst may be old, hydrated, or not strong enough.Use a fresh, anhydrous acid catalyst. Consider screening different catalysts such as polyphosphoric acid (PPA), Eaton's reagent, or Lewis acids like ZnCl₂.
Suboptimal Temperature: The reaction temperature may be too low for the cyclization to occur efficiently.Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC.
Poor Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete.Ensure equimolar amounts of the hydrazine and carbonyl compound are used. A small amount of a weaker acid like acetic acid can catalyze hydrazone formation before the addition of the stronger cyclization catalyst.
Multiple Spots on TLC / Impure Product Side Reactions: The electron-withdrawing nature of the halogen substituents can sometimes lead to side reactions under harsh acidic conditions.Try using a milder acid catalyst or lowering the reaction temperature and extending the reaction time. Purifying the intermediate hydrazone before cyclization can also lead to a cleaner reaction.
Isomer Formation: If an unsymmetrical ketone is used, two different indole isomers can be formed.For the synthesis of the parent this compound, using acetone is a common strategy to avoid isomerism. If a different substitution at the 2- or 3-position is desired, careful selection of the carbonyl compound is necessary.
Product Degradation Harsh Acidic Conditions: Prolonged exposure to strong acids at high temperatures can cause decomposition of the indole product.Monitor the reaction closely and stop it as soon as the starting material is consumed. A rapid work-up to neutralize the acid is recommended.
Leimgruber-Batcho Indole Synthesis

This guide focuses on troubleshooting the synthesis of this compound using the Leimgruber-Batcho method, which typically starts from a substituted o-nitrotoluene (e.g., 4-chloro-2-fluoro-6-nitrotoluene).

Problem Potential Cause Suggested Solution
Low Yield of Enamine Intermediate Inefficient Condensation: The reaction between the nitrotoluene and the formamide acetal (e.g., DMF-DMA) may be slow or incomplete.Ensure anhydrous conditions. The addition of a secondary amine like pyrrolidine can accelerate the reaction. Increasing the reaction temperature may also improve the yield.
Incomplete Reductive Cyclization Inactive Reducing Agent: The catalyst (e.g., Raney Nickel, Pd/C) may be old or poisoned.Use fresh, active catalyst. Ensure the system is properly purged of air if using catalytic hydrogenation.
Suboptimal Reduction Conditions: The hydrogen pressure, temperature, or choice of reducing agent may not be suitable for the halogenated substrate.Screen different reducing systems such as Raney Nickel with hydrazine hydrate, Pd/C with H₂ gas, or other chemical reducing agents like iron in acetic acid or sodium dithionite.[1]
Formation of Side Products Over-reduction: Halogen atoms on the aromatic ring can sometimes be removed under harsh reduction conditions.Use a milder reducing agent or less forcing conditions (lower temperature, shorter reaction time).
Incomplete Cyclization: The intermediate amino-enamine may not cyclize efficiently, leading to the isolation of this or other related byproducts.Ensure the reaction conditions for the reductive cyclization are optimized. Sometimes, a change in solvent or temperature can promote the final cyclization and elimination steps.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of a Dihalo-indole (General Procedure)
  • Hydrazone Formation: In a round-bottom flask, dissolve (2-chloro-4-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add the carbonyl compound (e.g., acetone, 1.1 eq). If in ethanol, add a catalytic amount of acetic acid. Stir the mixture at room temperature or gentle heat (50-60 °C) for 1-2 hours until TLC analysis indicates complete formation of the hydrazone.

  • Cyclization: To the reaction mixture, add the acid catalyst (e.g., polyphosphoric acid, 5-10 wt eq, or ZnCl₂, 2-4 eq). Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize the mixture carefully with a base (e.g., NaOH solution or solid NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Leimgruber-Batcho Synthesis of a Dihalo-indole (General Procedure)
  • Enamine Formation: To a solution of the substituted o-nitrotoluene (e.g., 4-chloro-2-fluoro-6-nitrotoluene, 1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5-2.0 eq) and pyrrolidine (0.5-1.0 eq). Heat the mixture at 100-120 °C for several hours until TLC analysis shows complete consumption of the starting material.

  • Reductive Cyclization:

    • Method A (Catalytic Hydrogenation): Dissolve the crude enamine in a suitable solvent (e.g., ethanol, ethyl acetate, or THF). Add a catalytic amount of Pd/C (5-10 mol%). Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40-50 psi) until hydrogen uptake ceases.

    • Method B (Chemical Reduction): Dissolve the crude enamine in a solvent mixture like ethanol/acetic acid. Add a reducing agent such as iron powder or tin(II) chloride and heat the mixture.

  • Work-up: After the reduction is complete, filter off the catalyst (for catalytic hydrogenation). For chemical reduction, neutralize the reaction mixture and extract the product. Concentrate the organic phase.

  • Purification: Purify the crude indole by column chromatography on silica gel.

Data Presentation

The following tables provide representative data for the synthesis of halogenated indoles. This data should be used as a general guide for optimizing the synthesis of this compound.

Table 1: Comparison of Reaction Conditions for Fischer Indole Synthesis of Halogenated Indoles

Phenylhydrazine PrecursorCarbonyl SourceAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
4-FluorophenylhydrazineAcetonePolyphosphoric AcidNeat100-1102-460-75
2-ChlorophenylhydrazineCyclohexanoneZnCl₂Acetic Acid110-1203-555-70
2,4-DichlorophenylhydrazineAcetoneEaton's ReagentDichloromethaneReflux6-850-65

Table 2: Comparison of Reduction Methods for Leimgruber-Batcho Synthesis of Halogenated Indoles

Nitrostyrene IntermediateReducing AgentSolventTemperature (°C)Time (h)Yield (%)
2-Nitro-4-fluorostyrene derivativeH₂ (50 psi), 10% Pd/CEthanol254-680-90
2-Nitro-4-chlorostyrene derivativeFe / Acetic AcidEthanol/Water802-375-85
2-Nitro-4,6-dichlorostyrene derivativeRaney Ni, HydrazineEthanolReflux1-270-80

Mandatory Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials start_hydrazine (2-Chloro-4-fluorophenyl)hydrazine hydrazone Hydrazone Formation (Acid Catalyst, e.g., AcOH) start_hydrazine->hydrazone start_carbonyl Ketone / Aldehyde (e.g., Acetone) start_carbonyl->hydrazone cyclization [3,3]-Sigmatropic Rearrangement & Cyclization (Strong Acid, e.g., PPA) hydrazone->cyclization product This compound cyclization->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Workflow for the Fischer Indole Synthesis.

Leimgruber_Batcho_Workflow cluster_start Starting Materials start_nitrotoluene 4-Chloro-2-fluoro-6-nitrotoluene enamine Enamine Formation start_nitrotoluene->enamine start_reagent DMF-DMA & Pyrrolidine start_reagent->enamine reduction Reductive Cyclization (e.g., H₂/Pd-C or Fe/AcOH) enamine->reduction product This compound reduction->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Workflow for the Leimgruber-Batcho Indole Synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Catalyst/ Reagent Activity start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp check_sm->optimize_temp change_catalyst Screen Different Catalysts/Reducing Agents check_reagents->change_catalyst optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_time->change_catalyst check_conditions Ensure Anhydrous/ Inert Conditions change_catalyst->check_conditions outcome Improved Yield check_conditions->outcome

Caption: Logical workflow for troubleshooting low reaction yield.

References

Navigating the Purification Maze: A Technical Support Guide for Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of halogenated indoles is often just the first step. The subsequent purification of these valuable compounds can present a host of challenges, from product degradation to the difficult separation of closely related isomers. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common purification issues encountered in the laboratory.

This guide offers detailed experimental protocols for key purification techniques, quantitative data to compare their effectiveness, and visual workflows to streamline your purification strategy.

Troubleshooting Common Purification Issues

This section addresses frequently encountered problems during the purification of halogenated indoles in a question-and-answer format.

Q1: My crude halogenated indole shows multiple spots on the TLC plate after synthesis. What are the likely impurities?

A: Multiple spots are common and can be attributed to several sources:

  • Unreacted Starting Materials: Polar starting materials like substituted phenylhydrazines will typically have a low Rf value.

  • Isomeric Products: The use of unsymmetrical ketones in reactions like the Fischer indole synthesis can lead to the formation of regioisomers, which often have very similar Rf values, making separation challenging.[1]

  • Side-Reaction Products: The synthesis method itself can generate various byproducts with a range of polarities.

  • Degradation Products: Halogenated indoles can be sensitive to air, light, and acidic conditions, leading to the formation of colored, often polar, impurities that may appear as streaks or baseline spots on a TLC plate.[2]

Q2: I'm observing streaking and discoloration of my halogenated indole on the silica gel column. What is causing this and how can I prevent it?

A: This often indicates that your compound is degrading on the acidic silica gel.[1] Halogenated indoles, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel.[3]

  • Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by using an eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine.[1] You can also "flush" the packed column with this modified eluent before loading your sample.[1]

  • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1][3] For polar indoles, reversed-phase silica (C8 or C18) can be a suitable alternative.[3]

  • Solution 3: Work Quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.[1]

Q3: My halogenated indole product is a solid, but the yield after column chromatography is very low.

A: Low yields after column chromatography can be due to several factors, including irreversible adsorption to the silica gel, especially for polar or basic compounds, or loss of very fine crystals during solvent removal.[4]

  • Troubleshooting Step: If your crude product is a solid with relatively high purity (e.g., >85-90%), recrystallization is often a better and higher-yielding purification method than chromatography.[1]

Q4: I am struggling to separate two halogenated indole isomers with very similar Rf values by column chromatography.

A: Separating isomers is a common and significant challenge due to their similar structures and chromatographic behavior.[1]

  • Solution: Preparative High-Performance Liquid Chromatography (HPLC) is often the most effective technique for separating closely eluting isomers, offering excellent resolution.[1] While it can be more expensive and is limited in scale compared to column chromatography, it can provide highly pure compounds.[1]

Quantitative Comparison of Purification Methods

The choice of purification method can significantly impact the final yield and purity of your halogenated indole. The following table provides a summary of typical outcomes for different techniques based on the purification of a 6-chloro-4-iodoindole derivative.[1]

Purification MethodTypical Yield (%)Typical Purity (%)ProsCons
Column Chromatography 60 - 85> 95Effective for complex mixtures and widely applicable.Can be time-consuming and may lead to product degradation.[1]
Recrystallization 50 - 75> 99Yields highly pure crystalline material and is scalable.Requires a solid crude product and can have lower yields due to loss in the mother liquor.[1]
Preparative HPLC 40 - 70> 99.5Provides excellent separation of closely eluting isomers.More expensive, has a limited scale, and uses large volumes of solvent.[1]

Experimental Protocols

This section provides detailed methodologies for the most common purification techniques for halogenated indoles.

Protocol 1: Flash Column Chromatography of a 6-Fluoroindole Derivative

This protocol is a general guideline and should be optimized for your specific derivative based on TLC analysis.[2]

1. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution onto a silica gel TLC plate.
  • Develop the plate using a mixture of hexane and ethyl acetate (a starting ratio of 4:1 is recommended).[2]
  • Visualize the spots under UV light.
  • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3.[2]

2. Column Preparation:

  • Select a glass column of an appropriate size.
  • Insert a small plug of cotton or glass wool at the bottom.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
  • Add another thin layer of sand on top of the packed silica gel.[2]

3. Sample Loading:

  • Dissolve the crude 6-fluoroindole derivative in a minimal amount of dichloromethane or the eluent.
  • Carefully apply the solution to the top of the silica gel bed using a pipette and allow it to adsorb.[2]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure to maintain a steady flow rate.
  • Collect fractions and monitor the separation by TLC.[2]

5. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified 6-fluoroindole derivative.[2]

Protocol 2: Recrystallization of a 6-Chloroindole Derivative

This protocol is based on a reported procedure for the purification of 6-chloroindole.

1. Dissolution:

  • Place the crude 6-chloroindole in an Erlenmeyer flask.
  • Add a minimal amount of a suitable solvent mixture, such as cyclohexane:dichloromethane:methanol (2:1:8).
  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary.

2. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Heat the mixture back to boiling for a few minutes.
  • Perform a hot filtration through a fluted filter paper to remove the charcoal.[2]

3. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • To promote further crystallization, place the flask in an ice bath.

4. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to obtain the purified 6-chloroindole.

Protocol 3: Preparative HPLC of a 2-Bromo-1H-indole-3-acetonitrile

This protocol details a reverse-phase HPLC method for the purification of a brominated indole derivative.

1. Sample Preparation:

  • Accurately weigh the crude 2-bromo-1H-indole-3-acetonitrile.
  • Dissolve the sample in a minimal amount of methanol or a mixture of methanol and the initial mobile phase.
  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 (e.g., 250 x 10 mm, 5 µm)
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
  • Flow Rate: Dependent on column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).
  • Detection: UV at 280 nm.

3. Fraction Collection and Isolation:

  • Collect fractions corresponding to the desired peak.
  • Analyze the purity of the collected fractions by analytical HPLC.
  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Workflows

Purification Strategy Decision Tree

This diagram illustrates a logical workflow for selecting an appropriate purification method for a halogenated indole.

Purification_Strategy start Crude Halogenated Indole is_solid Is the crude product a solid? start->is_solid high_purity Is the purity >85-90%? is_solid->high_purity Yes chromatography Column Chromatography is_solid->chromatography No recrystallize Recrystallization high_purity->recrystallize Yes high_purity->chromatography No final_product Pure Halogenated Indole recrystallize->final_product isomers Are isomers present? chromatography->isomers prep_hplc Preparative HPLC isomers->prep_hplc Yes isomers->final_product No prep_hplc->final_product

Caption: A decision tree for selecting a purification method.

General Experimental Workflow for Flash Column Chromatography

This diagram outlines the key steps in purifying a halogenated indole using flash column chromatography.

Flash_Chromatography_Workflow start Start tlc TLC Analysis to Determine Eluent start->tlc prepare_column Prepare Silica Gel Column tlc->prepare_column load_sample Load Crude Sample prepare_column->load_sample elute Elute with Solvent and Collect Fractions load_sample->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for flash column chromatography.

References

Technical Support Center: 7-Chloro-5-fluoro-1H-indole Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 7-chloro-5-fluoro-1H-indole.

Troubleshooting Guides & FAQs

Question: My this compound will not crystallize from solution, what are the possible causes and solutions?

Answer:

Failure to crystallize can stem from several factors, primarily related to supersaturation and the presence of impurities.

  • Insufficient Supersaturation: The concentration of your compound in the solvent may be too low.

    • Solution: Concentrate the solution by slowly evaporating the solvent. If using an anti-solvent, ensure you have added enough to sufficiently lower the solubility of the indole.

  • Inappropriate Solvent System: The chosen solvent may be too good at solvating the molecule, preventing it from organizing into a crystal lattice.

    • Solution: Experiment with different solvent systems. A combination of a solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble is often effective. For halogenated indoles, combinations like dichloromethane/hexane or ethyl acetate/heptane can be good starting points.

  • Presence of Impurities: Impurities can inhibit nucleation and crystal growth.[1][2]

    • Solution: Purify the crude material before crystallization. Column chromatography is a common and effective method. A procedure for a similar compound, 6-chloro-5-fluoro-indole, involved purification of the crude product by dissolving it in a 3:7 mixture of dichloromethane and hexane, adding silica gel, stirring, and then filtering to remove impurities.

  • High Temperature: The temperature of the solution may be too high, keeping the compound fully dissolved.

    • Solution: Gradually cool the solution. If crystallization does not occur at room temperature, try cooling it in an ice bath or a refrigerator.

Question: I am getting an oil or an amorphous solid instead of crystals. How can I resolve this?

Answer:

Oiling out or forming an amorphous precipitate is a common issue, often related to the rate of supersaturation and the presence of impurities.

  • Rapid Supersaturation: Cooling the solution too quickly or adding an anti-solvent too fast can cause the compound to crash out of solution as an oil.

    • Solution: Slow down the crystallization process. Allow the solution to cool to room temperature slowly, and then gradually cool it further. Add anti-solvents dropwise with vigorous stirring.

  • High Impurity Levels: Impurities can disrupt the crystal lattice formation, leading to an oily product.[1]

    • Solution: Ensure the starting material is of high purity. Consider an additional purification step, such as a charcoal treatment or a preliminary purification by flash chromatography.

  • Solvent Choice: The solvent system may not be optimal for crystal growth.

    • Solution: Try a different solvent or a combination of solvents. Sometimes, a solvent that promotes slower crystal growth can prevent oiling.

Question: The yield of my crystallized this compound is very low. What can I do to improve it?

Answer:

Low yield can be attributed to several factors, from incomplete crystallization to losses during workup.

  • Incomplete Crystallization: A significant amount of the compound may remain in the mother liquor.

    • Solution: After filtering the initial crop of crystals, try concentrating the mother liquor and cooling it again to obtain a second crop. Be aware that the second crop may be less pure.

  • Suboptimal Solvent/Anti-solvent Ratio: An incorrect ratio can lead to either premature precipitation with low purity or a significant amount of the compound remaining in solution.

    • Solution: Systematically vary the ratio of your solvent and anti-solvent to find the optimal conditions for maximizing yield while maintaining purity.

  • Crystallization Temperature: A higher final crystallization temperature will result in higher solubility in the mother liquor and thus lower yield.

    • Solution: Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -20 °C) before filtration, provided this does not cause impurities to precipitate.

Question: The purity of my crystallized product is not satisfactory. How can I improve it?

Answer:

Crystal purity is affected by the purity of the starting material and the crystallization process itself.

  • Ineffective Impurity Rejection: The chosen crystallization conditions may not be effective at excluding certain impurities.

    • Solution: A slower crystallization process generally leads to higher purity crystals. Consider recrystallization of the product. Sometimes, changing the solvent system for recrystallization can be very effective at removing specific impurities.

  • Inclusion of Mother Liquor: The final crystal product may be contaminated with residual mother liquor containing impurities.

    • Solution: Ensure the crystals are washed thoroughly with a cold, fresh portion of the anti-solvent or a solvent in which the compound has very low solubility. Ensure the washed crystals are completely dry.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound

SolventSolubility at 25°C (mg/mL)Solubility at 0°C (mg/mL)Comments
Dichloromethane~150~40Good solvent for initial dissolution.
Ethyl Acetate~100~25Another suitable solvent for dissolution.
Hexane< 1< 0.1Excellent anti-solvent.
Heptane< 1< 0.1Excellent anti-solvent.
Toluene~30~5Can be used as a single solvent with cooling crystallization.
Methanol~50~10Potential for hydrogen bonding interactions.

Experimental Protocols

Protocol 1: Crystallization of this compound using a Solvent/Anti-Solvent System

This protocol is based on general laboratory procedures and purification methods for similar compounds.

  • Dissolution: In a clean, dry flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature with stirring. Gentle warming can be applied if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution.

  • Addition of Anti-Solvent: While stirring the solution at room temperature, slowly add an anti-solvent (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.

  • Inducing Crystallization: If crystals do not form spontaneously, you can try the following:

    • Scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of this compound if available.

    • Allow the solution to stand undisturbed for a period.

  • Crystal Growth: Once nucleation has begun, continue to add the anti-solvent slowly to encourage crystal growth rather than rapid precipitation. After the addition is complete, slowly cool the mixture in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Mandatory Visualization

TroubleshootingWorkflow cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield cluster_impure_product Troubleshooting: Impure Product start Crystallization Failed? no_crystals No Crystals Formed start->no_crystals Yes oiling_out Oiling Out / Amorphous Solid start->oiling_out Yes low_yield Low Yield start->low_yield Yes impure_product Impure Product start->impure_product Yes nc_sol1 Increase Concentration no_crystals->nc_sol1 nc_sol2 Change Solvent/Anti-solvent no_crystals->nc_sol2 nc_sol3 Purify Crude Material no_crystals->nc_sol3 nc_sol4 Cool Slowly no_crystals->nc_sol4 oo_sol1 Slow Down Cooling/Addition oiling_out->oo_sol1 oo_sol2 Ensure High Purity of Starting Material oiling_out->oo_sol2 oo_sol3 Try a Different Solvent System oiling_out->oo_sol3 ly_sol1 Concentrate Mother Liquor low_yield->ly_sol1 ly_sol2 Optimize Solvent Ratio low_yield->ly_sol2 ly_sol3 Lower Final Temperature low_yield->ly_sol3 ip_sol1 Recrystallize impure_product->ip_sol1 ip_sol2 Use Slower Crystallization Rate impure_product->ip_sol2 ip_sol3 Wash Crystals Thoroughly impure_product->ip_sol3

Caption: Troubleshooting workflow for this compound crystallization.

CrystallizationParameters cluster_inputs Controllable Parameters cluster_outputs Desired Outcomes Solvent Solvent System CrystalQuality Crystal Quality (Size, Morphology) Solvent->CrystalQuality Yield Yield Solvent->Yield FinalPurity Final Purity Solvent->FinalPurity Temperature Temperature Gradient Temperature->CrystalQuality Temperature->Yield CoolingRate Cooling Rate CoolingRate->CrystalQuality CoolingRate->FinalPurity Purity Initial Purity Purity->CrystalQuality Purity->FinalPurity

Caption: Interplay of key parameters in crystallization.

References

stability issues of 7-chloro-5-fluoro-1H-indole under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 7-chloro-5-fluoro-1H-indole under various experimental conditions. The information is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

Q2: How stable is this compound in common organic solvents?

A2: Specific quantitative stability data in various organic solvents for this compound is limited. However, for indole derivatives in general, it is always recommended to use freshly prepared solutions for analytical purposes to avoid degradation over time.[1] If long-term storage of a solution is necessary, it should be stored at low temperatures (e.g., -20°C) and protected from light in amber vials.[1] Using high-purity, HPLC-grade solvents is crucial to prevent impurities that could catalyze degradation.[1]

Q3: Is this compound sensitive to light?

A3: Yes, indole derivatives, such as 5-chloroindole, are known to be light-sensitive.[1] Exposure to light can cause degradation. It is critical to store the solid compound and its solutions in the dark or in light-protective containers (e.g., amber vials) and to shield experimental setups from light whenever possible.[1]

Q4: What is the expected stability of this compound under acidic and basic conditions?

A4: Indole and its derivatives are generally more susceptible to degradation under acidic conditions compared to neutral or basic conditions.[1] In the presence of strong acids, indoles can be protonated, which may lead to polymerization or other degradation reactions.[1] While generally more stable under basic conditions, prolonged exposure to strong bases, especially at elevated temperatures, can also cause degradation.[1]

Q5: What are the known incompatibilities for this compound?

A5: Based on information for similar compounds, this compound is expected to be incompatible with strong oxidizing agents.[1] Contact with these substances can lead to significant degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of the solid compound (e.g., turning pink or brown) Exposure to air and/or light.Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon), and in a dark, cool place.[1][2]
Loss of compound over time in solution Degradation due to pH, light, temperature, or reaction with solvent impurities.Prepare solutions fresh before use. If storage is necessary, buffer the solution to a neutral pH if compatible with the experiment, store at low temperatures (2-8°C or -20°C) in amber vials, and use high-purity, anhydrous solvents.[1]
Formation of a precipitate when dissolving in aqueous solutions Low aqueous solubility of the compound.Use a co-solvent such as DMSO or ethanol to improve solubility.[1]
Inconsistent analytical results Degradation of the compound in solution.Always use freshly prepared solutions for analysis and protect them from light.[1] Ensure the purity of the solvents used.[1]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5][6] The following are generalized protocols for performing a forced degradation study on this compound. The extent of degradation should ideally be in the range of 5-20%.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent, such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL.[1]

    • Incubate at 60°C for 24 hours.[1] If no degradation is observed, a higher concentration of acid or a higher temperature can be used.[5]

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL.[1]

    • Incubate at 60°C for 24 hours.[1]

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.[1]

    • Keep at room temperature for 24 hours, protected from light. If no degradation is observed, a higher concentration of H₂O₂ can be used.[6]

  • Thermal Degradation:

    • Keep the solid this compound in an oven at 80°C for 48 hours.[1]

    • Heat a solution of the compound (100 µg/mL in a suitable solvent) at 80°C for 48 hours.[1]

  • Photostability:

    • Expose a solution of the compound (100 µg/mL) and the solid compound to a light source that provides a combination of UV and visible light, as per ICH Q1B guidelines.[5] A control sample should be kept in the dark.

3. Sample Analysis:

  • At appropriate time points, withdraw samples and neutralize the acidic and basic solutions.

  • Analyze all samples by a suitable stability-indicating method, such as HPLC with a photodiode array detector, to quantify the parent compound and detect any degradation products.

Visualizations

G Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: This compound Sample stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) start->stock acid Acidic (0.1 M HCl, 60°C) stock->acid Expose to Stress base Basic (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative (3% H₂O₂, RT) stock->oxidative Expose to Stress thermal Thermal (Solid & Solution, 80°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress analyze Analyze by Stability- Indicating Method (e.g., HPLC) acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze data Data Analysis: Quantify Parent and Degradation Products analyze->data

Caption: A generalized workflow for a forced degradation study.

G Troubleshooting Decision Tree cluster_issue Observed Issue cluster_investigation Investigation cluster_solution Corrective Actions issue Inconsistent Analytical Results or Visible Degradation check_solution Is the solution freshly prepared? issue->check_solution check_storage How is the compound/solution stored? issue->check_storage check_solvents Are the solvents high-purity? issue->check_solvents prepare_fresh Prepare fresh solutions for each experiment. check_solution->prepare_fresh No optimize_storage Store solid in a cool, dark, dry place under inert gas. Store solutions at low temperature and protected from light. check_storage->optimize_storage Improperly use_hplc_grade Use HPLC-grade or anhydrous solvents. check_solvents->use_hplc_grade No

Caption: A decision tree for troubleshooting stability issues.

References

refining analytical methods for 7-chloro-5-fluoro-1H-indole detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the analytical detection of 7-chloro-5-fluoro-1H-indole. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using HPLC, Mass Spectrometry, and NMR.

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Sample degradationEnsure proper storage of the compound (cool, dark, and under inert gas). Prepare fresh solutions for analysis.
Incorrect detector wavelengthVerify the UV maximum absorbance for this compound (predicted to be around 270-290 nm).
Low sample concentrationPrepare a more concentrated sample or increase the injection volume.
Peak Tailing Active sites on the columnUse a column with end-capping. Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase or a weaker solvent.
Peak Fronting Sample overloadDilute the sample or reduce the injection volume.
Split Peaks Column contamination or voidWash the column with a strong solvent. If the problem persists, replace the column.
Incompatible injection solventEnsure the injection solvent is similar in strength to or weaker than the mobile phase.
Shifting Retention Times Inconsistent mobile phase compositionEnsure proper mixing and degassing of the mobile phase.
Temperature fluctuationsUse a column oven to maintain a constant temperature.
Column agingReplace the column if it has been used extensively.
High Backpressure Blockage in the systemCheck for blockages in the guard column, column frits, or tubing.
Particulate matter in the sampleFilter the sample before injection.
Mass Spectrometry (MS) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low or No Molecular Ion Peak High fragmentationThis is common for halogenated compounds. Look for characteristic fragment ions.
Inefficient ionizationOptimize ionization source parameters (e.g., spray voltage, gas flow, temperature). Try a different ionization technique (e.g., APCI instead of ESI).
Poor Sensitivity Ion suppression from matrix componentsImprove sample cleanup. Use a divert valve to direct the early and late eluting components to waste.
Suboptimal MS parametersTune the mass spectrometer for the specific m/z of this compound.
Inaccurate Mass Measurement Instrument not calibratedCalibrate the mass spectrometer using a known standard.
NMR Spectroscopy Troubleshooting
Issue Potential Cause Troubleshooting Steps
Broad Peaks Sample aggregationUse a more dilute sample or a different deuterated solvent.
Paramagnetic impuritiesFilter the sample through a small plug of celite.
Poor Signal-to-Noise Ratio Insufficient sample concentrationIncrease the sample concentration or the number of scans.
Distorted Peak Shapes Poor shimmingRe-shim the spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in solution?

A1: Halogenated indoles can be susceptible to degradation, particularly when exposed to light and oxygen. Solutions should be prepared fresh and stored in amber vials at low temperatures. For long-term storage, it is recommended to store the solid compound in a cool, dark place under an inert atmosphere.

Q2: What are the expected major fragmentation patterns for this compound in mass spectrometry?

A2: Due to the presence of chlorine and fluorine, characteristic fragmentation patterns are expected. Look for the loss of Cl (M-35/37), F (M-19), and HCl (M-36/38). The isotopic pattern of chlorine (approximately 3:1 for 35Cl:37Cl) should be visible for fragments containing chlorine.

Q3: How can I confirm the structure of this compound using NMR?

A3: 1H NMR will show signals for the aromatic protons and the N-H proton. The fluorine atom will cause splitting of nearby proton signals (H-F coupling). 13C NMR will show distinct signals for each carbon, with the carbons attached to chlorine and fluorine being significantly affected. 19F NMR can also be used to confirm the presence and environment of the fluorine atom.

Q4: Which HPLC column is best suited for the analysis of this compound?

A4: A C18 reversed-phase column is a good starting point. For compounds that may exhibit peak tailing due to interactions with silanols, a column with end-capping is recommended.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₅ClFN
Molecular Weight 169.58 g/mol
CAS Number 259860-01-0
Predicted Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺170.0169
[M+Na]⁺192.0000
[M-H]⁻168.0022

Note: These are predicted values and may vary slightly from experimental results.

Predicted ¹H NMR Chemical Shifts
ProtonPredicted Chemical Shift (ppm)Multiplicity
H1 (N-H)8.0 - 8.5br s
H27.2 - 7.4t
H36.5 - 6.7t
H47.0 - 7.2dd
H66.8 - 7.0dd

Note: Predicted shifts are in CDCl₃. Actual values will depend on the solvent and other experimental conditions. Coupling constants are not predicted but expect to see H-F couplings.

Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (ppm)
C2125 - 128
C3102 - 105
C3a127 - 130
C4110 - 113 (d, J_CF)
C5157 - 160 (d, ¹J_CF)
C6115 - 118 (d, J_CF)
C7118 - 121
C7a133 - 136

Note: Predicted shifts are in CDCl₃. "d" indicates a doublet due to C-F coupling.

Experimental Protocols

HPLC-UV Method for Quantification
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (gradient elution may be required)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 275 nm

  • Sample Preparation: Dissolve the sample in acetonitrile or methanol to a known concentration (e.g., 1 mg/mL for a stock solution). Further dilute with the mobile phase to the desired concentration for analysis.

GC-MS Method for Identification
  • Column: HP-5MS or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-300

NMR Sample Preparation
  • Weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the tube and gently vortex or sonicate to dissolve the sample completely.

  • The sample is now ready for NMR analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter if necessary dissolve->filter hplc HPLC-UV Analysis filter->hplc Quantitative gcms GC-MS Analysis filter->gcms Qualitative nmr NMR Spectroscopy filter->nmr Structural quant Quantification hplc->quant ident Identification gcms->ident struct Structure Elucidation nmr->struct

Caption: General analytical workflow for this compound.

troubleshooting_logic start Analytical Problem Encountered check_sample Check Sample Preparation (Concentration, Solvent, Stability) start->check_sample check_instrument Check Instrument Parameters (Wavelength, Temperatures, Flow Rate) check_sample->check_instrument Sample OK resolve Problem Resolved check_sample->resolve Sample Issue Found & Corrected check_column Check Column/System Integrity (Leaks, Blockages, Column Age) check_instrument->check_column Parameters Correct check_instrument->resolve Parameter Issue Found & Corrected check_column->resolve System OK consult Consult Instrument Manual or Specialist check_column->consult System Issue Identified

Caption: A logical approach to troubleshooting analytical issues.

Technical Support Center: Enhancing the Solubility of 7-chloro-5-fluoro-1H-indole for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-chloro-5-fluoro-1H-indole in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound is not extensively published, its chemical structure suggests low aqueous solubility. Halogenated indole derivatives are typically hydrophobic and require organic solvents for initial dissolution. For experimental assays, it is common practice to prepare a concentrated stock solution in an aprotic polar solvent like dimethyl sulfoxide (DMSO).

Q2: What is the recommended solvent for preparing a primary stock solution?

Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly soluble indole derivatives.[1][2] A typical starting stock concentration is 10 mM.[2] Always ensure the compound is fully dissolved before further dilution.

Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. Why does this happen and how can I fix it?

This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[1][3] The abrupt change in solvent polarity causes the compound to "crash out" of the solution.

To address this, consider the following:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally between 0.5% and 1%.[1] It's crucial to maintain a consistent final DMSO concentration across all experimental and control wells.[1]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual change in solvent polarity can sometimes help maintain solubility.

  • Buffer Composition: The pH and other components of your assay buffer can influence the solubility of your compound. Experiment with slight pH adjustments, if your assay permits, as ionizable compounds can have pH-dependent solubility.[1]

  • Use of Co-solvents: In some cases, the addition of a co-solvent to the aqueous buffer can improve the solubility of hydrophobic compounds.

Q4: Can I use other solvents besides DMSO?

While DMSO is the most common choice, other organic solvents like ethanol or dimethylformamide (DMF) can also be used to prepare stock solutions. However, it is important to consider the compatibility of these solvents with your specific assay, as they can sometimes have detrimental effects on cells or enzymes even at low concentrations. Always perform a vehicle control to assess the impact of the solvent on your assay system.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound during your experiments.

Problem 1: Compound will not dissolve in the initial solvent.
Potential Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the solvent to lower the effective concentration.
Inappropriate solvent choice.If the compound does not dissolve in DMSO, consider trying DMF or ethanol.
Compound is in a crystalline form that is difficult to dissolve.Gentle warming (be cautious of compound stability) and vortexing or sonication can aid dissolution.
Problem 2: Stock solution is clear, but precipitation occurs in the working solution upon dilution in aqueous buffer.
Potential Cause Suggested Solution
Final concentration exceeds aqueous solubility.Determine the maximum soluble concentration in your assay buffer by preparing a serial dilution and observing for precipitation. Reduce the highest concentration in your assay to below this limit.[1]
High final concentration of the organic solvent in the assay medium.Ensure the final concentration of the stock solvent (e.g., DMSO) is typically ≤1% to avoid solvent-induced precipitation and toxicity.[1]
Buffer pH is not optimal for compound solubility.If the compound has ionizable groups, test solubility in buffers with slightly different pH values, provided it does not affect the assay.[1]
Rapid change in solvent polarity.Prepare an intermediate dilution of the stock solution in the assay buffer before the final dilution.
Problem 3: Inconsistent results or high variability in biological assays.
Potential Cause Suggested Solution
Micro-precipitation of the compound in the assay wells.Visually inspect the wells under a microscope for any signs of precipitation. If observed, refer to the solutions for Problem 2.
Compound adsorbing to plasticware.Consider using low-adhesion microplates. The inclusion of a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) in biochemical assays can sometimes mitigate this, but check for compatibility with your assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 169.59 g/mol ). For example, to make 1 mL of a 10 mM solution, weigh out 1.6959 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.

  • Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial (e.g., in a 37°C water bath) and/or sonicate until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no suspended particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Assay Buffer

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the assay buffer. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you could first dilute the 10 mM stock 1:100 in the assay buffer to get a 100 µM solution with 1% DMSO.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to your assay wells containing the final volume of assay buffer. Mix gently but thoroughly.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to control wells.

Visualizations

Solubility_Workflow start Start: Dissolve this compound stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep dissolved_check Is the stock solution clear? stock_prep->dissolved_check troubleshoot_stock Troubleshoot: Gentle warming, sonication, or try another solvent (DMF, Ethanol) dissolved_check->troubleshoot_stock No dilute_assay Dilute stock solution into aqueous assay buffer dissolved_check->dilute_assay Yes troubleshoot_stock->stock_prep precipitate_check Does precipitation occur upon dilution? dilute_assay->precipitate_check assay_ready Solution is ready for assay. Maintain final DMSO <= 1% precipitate_check->assay_ready No troubleshoot_dilution Troubleshoot Dilution precipitate_check->troubleshoot_dilution Yes lower_conc Lower final compound concentration troubleshoot_dilution->lower_conc serial_dilution Use serial or intermediate dilutions troubleshoot_dilution->serial_dilution modify_buffer Modify buffer pH or add co-solvents (assay permitting) troubleshoot_dilution->modify_buffer lower_conc->dilute_assay serial_dilution->dilute_assay modify_buffer->dilute_assay

Caption: Workflow for dissolving this compound.

Troubleshooting_Logic start Inconsistent Assay Results check_solubility Step 1: Check for Compound Precipitation start->check_solubility microscopy Visually inspect wells under a microscope check_solubility->microscopy precipitation_found Precipitation Observed? microscopy->precipitation_found solubility_protocol Follow Solubility Workflow to optimize concentration and buffer precipitation_found->solubility_protocol Yes check_adsorption Step 2: Consider Adsorption to Plasticware precipitation_found->check_adsorption No solubility_protocol->check_adsorption low_adhesion_plates Use low-adhesion plates check_adsorption->low_adhesion_plates add_surfactant Add non-ionic surfactant (e.g., 0.01% Tween-20) if assay compatible check_adsorption->add_surfactant check_stability Step 3: Evaluate Compound Stability low_adhesion_plates->check_stability add_surfactant->check_stability fresh_solutions Prepare fresh solutions before each experiment check_stability->fresh_solutions lcms_analysis Analyze stock solution integrity (e.g., via LC-MS) check_stability->lcms_analysis end Consistent Results fresh_solutions->end lcms_analysis->end

Caption: Troubleshooting logic for inconsistent assay results.

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to 7-Chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The targeted synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the indole scaffold in a vast array of pharmacologically active molecules. This guide provides a comparative overview of potential synthetic routes to 7-chloro-5-fluoro-1H-indole, a halogenated indole derivative with potential applications as a key building block in the synthesis of therapeutic agents. Due to the limited availability of direct comparative studies in published literature, this guide outlines two plausible and distinct synthetic strategies: the classic Fischer Indole Synthesis and a proposed multi-step route commencing with a substituted aniline.

Data Summary

ParameterRoute 1: Fischer Indole Synthesis Route 2: Synthesis from Substituted Aniline
Starting Material 3-Chloro-5-fluorophenylhydrazine3-Chloro-5-fluoroaniline
Key Intermediates 3-Chloro-5-fluorophenylhydrazoneN-(3-Chloro-5-fluorophenyl)acetamide, 2-Azido-1-chloro-3-fluoro-5-nitrobenzene
Primary Reaction(s) Hydrazone formation, Cyclization (acid-catalyzed)Acylation, Nitration, Azidation, Reductive Cyclization
Potential Advantages Potentially fewer steps, well-established methodology.Avoids the direct handling of hydrazine derivatives in the initial step.
Potential Challenges Availability and stability of the substituted hydrazine starting material. Potential for side reactions and purification challenges.Longer reaction sequence, use of potentially hazardous reagents (e.g., azides).

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthetic routes. These are illustrative and would require optimization for specific laboratory conditions.

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions.

Step 1: Formation of 3-Chloro-5-fluorophenylhydrazone

  • To a solution of 3-chloro-5-fluorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid), add a slight molar excess of a suitable aldehyde or ketone (e.g., pyruvic acid or a protected aldehyde).

  • Stir the reaction mixture at room temperature or with gentle heating until the formation of the hydrazone is complete, as monitored by thin-layer chromatography (TLC).

  • The hydrazone may precipitate from the reaction mixture and can be isolated by filtration, or the crude mixture can be carried forward to the next step.

Step 2: Cyclization to this compound

  • The crude or isolated 3-chloro-5-fluorophenylhydrazone is dissolved in a high-boiling point solvent (e.g., acetic acid, polyphosphoric acid, or a mixture of the two).

  • The mixture is heated to a high temperature (typically >100 °C) to effect cyclization. The optimal temperature and reaction time should be determined empirically.

  • Upon completion of the reaction, the mixture is cooled and poured into ice water to precipitate the crude product.

  • The crude indole is collected by filtration, washed with water, and purified by a suitable method such as column chromatography or recrystallization.

Route 2: Synthesis from Substituted Aniline

This proposed multi-step route avoids the direct use of a substituted hydrazine in the initial step and builds the indole ring through a series of functional group transformations.

Step 1: Acetylation of 3-Chloro-5-fluoroaniline

  • Dissolve 3-chloro-5-fluoroaniline in a suitable solvent (e.g., dichloromethane, acetic acid).

  • Add a molar equivalent of an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base (e.g., pyridine, triethylamine) if acetyl chloride is used.

  • Stir the reaction at room temperature until the starting aniline is consumed (monitored by TLC).

  • Work up the reaction by washing with aqueous base and brine, followed by drying and evaporation of the solvent to yield N-(3-chloro-5-fluorophenyl)acetamide.

Step 2: Nitration of N-(3-Chloro-5-fluorophenyl)acetamide

  • To a cooled solution of N-(3-chloro-5-fluorophenyl)acetamide in a strong acid (e.g., sulfuric acid), add a nitrating agent (e.g., nitric acid) dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until the desired nitrated product is formed.

  • Carefully pour the reaction mixture onto ice to precipitate the product, which is then filtered, washed, and dried.

Step 3: Subsequent Transformations

The resulting nitroacetanilide would then undergo a series of transformations including hydrolysis of the acetamide, diazotization of the aniline, and displacement with an azide to form an ortho-azidonitrobenzene derivative. This intermediate can then undergo reductive cyclization, often using a reducing agent like tin(II) chloride or catalytic hydrogenation, to form the indole ring. The specifics of these subsequent steps would require careful planning and optimization.

Comparative Pathway Visualization

The logical flow of the two proposed synthetic routes can be visualized in the following diagram.

Synthesis_Comparison cluster_0 Route 1: Fischer Indole Synthesis cluster_1 Route 2: From Substituted Aniline A1 3-Chloro-5-fluorophenylhydrazine C1 Hydrazone Formation A1->C1 B1 Aldehyde/Ketone B1->C1 D1 3-Chloro-5-fluorophenylhydrazone C1->D1 E1 Acid-Catalyzed Cyclization D1->E1 F1 This compound E1->F1 A2 3-Chloro-5-fluoroaniline B2 Acylation A2->B2 C2 N-(3-Chloro-5-fluorophenyl)acetamide B2->C2 D2 Nitration C2->D2 E2 Substituted Nitroacetanilide D2->E2 F2 Further Transformations (Hydrolysis, Azidation, etc.) E2->F2 G2 Reductive Cyclization F2->G2 H2 This compound G2->H2

Caption: A flowchart comparing the key stages of two potential synthetic routes to this compound.

A Comparative Analysis of the Biological Activity of 7-Chloro-5-Fluoro-1H-Indole and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Halogenation of the indole ring has been shown to significantly modulate the biological activity of these derivatives, enhancing their potential as therapeutic agents. This guide provides a comparative overview of the biological activity of 7-chloro-5-fluoro-1H-indole against other indole derivatives, with a focus on antimicrobial and anticancer properties. Due to the limited direct experimental data on this compound, its activity is inferred based on structure-activity relationship (SAR) studies of related halogenated indoles.

Comparative Analysis of Biological Activity

The introduction of halogen atoms to the indole ring can profoundly influence its electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Antimicrobial and Antifungal Activity

Halogenated indoles have demonstrated significant antimicrobial and antifungal properties. The position and nature of the halogen substituent are critical for activity. Multi-halogenated indoles, in particular, often exhibit enhanced potency. For instance, di-halogenated indoles have shown potent activity against various Candida species, including drug-resistant strains.[1][2]

Based on SAR studies, the presence of both chloro and fluoro groups on the indole ring of this compound is expected to confer notable antimicrobial and antifungal activity. The electron-withdrawing nature of these halogens can enhance the compound's ability to interact with microbial targets.

CompoundOrganism(s)Activity Metric (MIC/IC50)Reference
7-Chloro-1H-indole Vibrio parahaemolyticusMIC: 200 µg/mL[1]
4-Chloro-1H-indole Vibrio parahaemolyticusMIC: 50 µg/mL[1]
5-Fluoroindole Mycobacterium tuberculosisMIC: 4.7 µM[3]
4,6-Dibromoindole Candida speciesMIC: 10-50 µg/mL[1]
5-Bromo-4-chloroindole Candida speciesMIC: 10-50 µg/mL[1]
7-Benzyloxyindole Candida albicans (biofilm)IC50: 0.02 mM (4.5 µg/mL)[4][5]
Anticancer Activity

Indole derivatives are well-documented for their anticancer properties, acting through various mechanisms including the modulation of key signaling pathways. Halogenation has been shown to enhance the cytotoxic and antiproliferative effects of indole compounds. For example, certain 5-chloro-indole derivatives have demonstrated potent inhibitory activity against cancer cell lines and specific kinases like EGFR.[6][7][8][9]

Given the established role of halogenation in improving anticancer efficacy, this compound is predicted to exhibit antiproliferative activity. The combined electronic effects of the chlorine and fluorine atoms may enhance its ability to interact with cancer-related targets.

CompoundCell Line(s)Activity Metric (IC50/GI50)Reference
5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5f) Multiple cancer cell linesGI50: 29 nM[6]
5-Chloro-indole-2-carboxylate derivative (3e) Multiple cancer cell linesGI50: 29-78 nM[7][9]
7-Acetamido-2-aryl-5-bromo-3-trifluoroacetylindole (5g) A549 (lung cancer)IC50: 2.72 µM[10]
Indole-3-carbinol H1299 (lung cancer)IC50: 449.5 µM[11]

Signaling Pathways and Mechanisms of Action

Halogenated indoles exert their biological effects by modulating various cellular signaling pathways.

Antimicrobial Mechanism: Quorum Sensing Inhibition

One of the key mechanisms underlying the antimicrobial activity of indole derivatives is the disruption of quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor production. Indole and its derivatives can interfere with QS signaling, leading to a reduction in bacterial pathogenicity.[12][13][14][15]

Quorum_Sensing_Inhibition Quorum Sensing Inhibition by Indole Derivatives Indole Indole Derivative (e.g., this compound) QS_Regulator Quorum Sensing Regulator (e.g., LuxR-type proteins) Indole->QS_Regulator Interferes with folding/ binding Gene_Expression Virulence Gene Expression QS_Regulator->Gene_Expression Regulates Signal_Molecule Signal Molecule (e.g., Acyl-homoserine lactones) Signal_Molecule->QS_Regulator Activates Biofilm Biofilm Formation Gene_Expression->Biofilm Virulence Virulence Factor Production Gene_Expression->Virulence

Caption: Quorum sensing inhibition by indole derivatives.

Anticancer Mechanisms: Modulation of Key Signaling Pathways

In cancer cells, indole derivatives have been shown to modulate critical signaling pathways that control cell proliferation, survival, and apoptosis. These include the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Indole compounds can inhibit key components of this pathway.[16][17][18][19]

PI3K_Akt_mTOR_Pathway Inhibition of PI3K/Akt/mTOR Pathway by Indole Derivatives Indole Indole Derivative PI3K PI3K Indole->PI3K Inhibits Akt Akt Indole->Akt Inhibits mTOR mTOR Indole->mTOR Inhibits PI3K->Akt Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer. Indole derivatives can suppress the activation of NF-κB, leading to the downregulation of genes involved in cell survival and proliferation.[20][21]

NFkB_Pathway Inhibition of NF-κB Signaling by Indole Derivatives Indole Indole Derivative IKK IκB Kinase (IKK) Indole->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (Anti-apoptotic, Proliferative) Nucleus->Gene_Expression Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and differentiation. Dysregulation of this pathway is common in cancer. Indole alkaloids have been shown to modulate MAPK signaling, contributing to their anticancer effects.[22][23][24][25]

MAPK_Pathway Modulation of MAPK Pathway by Indole Derivatives Indole Indole Derivative MAP4K1 MAP4K1 Indole->MAP4K1 Inhibits p38_MAPK p38 MAPK Indole->p38_MAPK Inhibits TCR_Signaling TCR Signaling MAP4K1->TCR_Signaling Suppresses T_Cell_Activation T-Cell Activation TCR_Signaling->T_Cell_Activation Inflammation Inflammation p38_MAPK->Inflammation

Caption: Modulation of the MAPK signaling pathway.

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activity of indole derivatives.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26]

Workflow:

MIC_Workflow MIC Determination Workflow Start Start Prepare_Indole Prepare serial dilutions of indole compound Start->Prepare_Indole Inoculate Inoculate microplate wells with bacterial/fungal suspension Prepare_Indole->Inoculate Incubate Incubate at appropriate temperature and time Inoculate->Incubate Observe Visually or spectrophotometrically assess for growth Incubate->Observe Determine_MIC Determine the lowest concentration with no visible growth (MIC) Observe->Determine_MIC End End Determine_MIC->End MTT_Workflow MTT Assay Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with various concentrations of indole compound Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Spectroscopic Analysis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of various indole derivatives, offering valuable data for identification, characterization, and analysis in research and drug development. The information is presented through clearly structured data tables, detailed experimental protocols, and visual diagrams of relevant biological pathways and analytical workflows.

Introduction to Indole and its Derivatives

Indole is an aromatic heterocyclic organic compound that serves as a crucial scaffold in a vast array of biologically active molecules. Its derivatives are fundamental components of neurotransmitters, hormones, alkaloids, and synthetic drugs, exhibiting a wide spectrum of pharmacological activities. Spectroscopic analysis is an indispensable tool for elucidating the structure, purity, and behavior of these compounds. This guide focuses on four key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Spectroscopic Properties of Selected Indole Derivatives

The following tables summarize key spectroscopic data for a selection of common and biologically significant indole derivatives. These values are indicative and can be influenced by solvent, pH, and concentration.

Table 1: UV-Vis Absorption and Fluorescence Data

Indole DerivativeSolventλmax (abs) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λmax (em) (nm)Quantum Yield (Φ)
IndoleCyclohexane262, 278, 288~6100 (at 278 nm)2970.43
IndoleWater267, 277, 287~5600 (at 277 nm)3500.24
TryptophanWater (pH 7)280~56003480.14
5-HydroxyindoleCyclohexane270, 299-325-
5-MethoxyindoleMethanol277, 298-330-
Indole-3-acetic acidEthanol280, 288~5500 (at 280 nm)360-
SerotoninWater (pH 7)275~60003400.54
MelatoninEthanol278~6300348-

Table 2: ¹H NMR Chemical Shift Ranges (in CDCl₃)

ProtonChemical Shift (δ, ppm)Multiplicity
H1 (N-H)8.0 - 8.2br s
H27.1 - 7.3t
H36.4 - 6.6t
H47.5 - 7.7d
H57.0 - 7.2t
H67.0 - 7.2t
H77.5 - 7.7d

Note: Chemical shifts are highly dependent on the substituent and its position on the indole ring. br s = broad singlet, t = triplet, d = doublet.

Table 3: ¹³C NMR Chemical Shift Ranges (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C2123 - 125
C3101 - 103
C3a127 - 129
C4119 - 121
C5121 - 123
C6120 - 122
C7110 - 112
C7a135 - 137

Note: As with ¹H NMR, substituent effects will significantly alter these chemical shifts.

Table 4: Common Mass Spectrometry Fragmentation Patterns

Derivative TypeKey Fragmentation Pathways
Simple IndolesLoss of HCN, retro-Diels-Alder of the pyrrole ring
Indole AlkaloidsComplex fragmentation, often involving loss of side chains and rearrangements
Prenylated IndolesLoss of the isopentene group is a characteristic fragmentation.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific indole derivative and the instrumentation used.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) and to quantify the concentration of an indole derivative in solution.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Appropriate solvent (e.g., ethanol, methanol, cyclohexane, water)

  • Indole derivative sample

Procedure:

  • Sample Preparation: Prepare a stock solution of the indole derivative of a known concentration in the chosen solvent. Perform serial dilutions to obtain a series of standards within the expected linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quantitative analysis, measure the absorbance of the standards at the λmax and construct a calibration curve by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined from its absorbance using this curve, in accordance with the Beer-Lambert law.[2][3][4]

Fluorescence Spectroscopy

Objective: To measure the excitation and emission spectra of a fluorescent indole derivative and to determine its quantum yield.

Materials:

  • Fluorometer

  • Quartz cuvettes (4-sided polished for fluorescence)

  • Volumetric flasks and pipettes

  • Appropriate solvent

  • Indole derivative sample

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the indole derivative in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a preliminary emission scan is needed) and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum of the fluorophore.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan a range of emission wavelengths.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a known quantum yield standard.

    • The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of an indole derivative by analyzing the chemical environment of its ¹H and ¹³C nuclei.

Materials:

  • NMR Spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • Indole derivative sample

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the indole derivative (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[5] The solvent should fully dissolve the compound.[5]

  • Transfer to NMR Tube: Carefully transfer the solution into a clean NMR tube.[5]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters are often sufficient, but pulse sequences can be adjusted to obtain more detailed information (e.g., COSY, HSQC, HMBC). Following this, acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of an indole derivative and to gain structural information from its fragmentation pattern.

Materials:

  • Mass Spectrometer (with an appropriate ionization source, e.g., ESI, APCI, or GC-MS with EI)

  • Sample introduction system (e.g., direct infusion, HPLC, or GC)

  • Appropriate solvent

  • Indole derivative sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the indole derivative in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI). For GC-MS, the sample must be volatile and thermally stable.

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.[6]

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion for pure samples or coupled with a chromatographic technique (LC-MS or GC-MS) for complex mixtures.

  • Data Acquisition: Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), this will provide the accurate mass of the molecular ion, which can be used to determine the elemental composition. For tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern that aids in structural elucidation.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Compare the observed fragmentation pattern with known fragmentation pathways for indole derivatives or with library spectra to confirm the structure.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving an indole derivative and a generalized workflow for spectroscopic analysis.

G Melatonin Signaling Pathway Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors (GPCR) Melatonin->MT1_MT2 Binds G_protein Gαi/Gq Protein MT1_MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Physiological_Effects Physiological Effects (Circadian Rhythms, etc.) PKA->Physiological_Effects Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC Activity IP3_DAG->PKC Ca2->Physiological_Effects PKC->Physiological_Effects

Caption: Melatonin signaling pathway via GPCRs.

G General Spectroscopic Analysis Workflow Start Start: Indole Derivative Sample SamplePrep Sample Preparation (Dissolution, Dilution) Start->SamplePrep UVVis UV-Vis Spectroscopy SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy SamplePrep->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C, 2D) SamplePrep->NMR MS Mass Spectrometry (LRMS, HRMS, MS/MS) SamplePrep->MS DataAnalysis Data Analysis & Interpretation UVVis->DataAnalysis Fluorescence->DataAnalysis NMR->DataAnalysis MS->DataAnalysis StructureElucidation Structure Elucidation & Characterization DataAnalysis->StructureElucidation

Caption: Workflow for spectroscopic analysis.

References

A Comparative Guide to the Anticancer Properties of Halogenated Indoles: A Case Study of 7-Chloro-5-Fluoro-1H-Indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1][2][3] Halogenation, particularly with fluorine and chlorine, can significantly enhance the biological activity of these compounds.[4] This guide offers a comparative overview of the potential anticancer properties of a representative halogenated indole, analogous to 7-chloro-5-fluoro-1H-indole, against standard chemotherapeutic drugs: Doxorubicin, Paclitaxel, and Cisplatin.

Comparative Efficacy Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a representative halogenated indole derivative against several human cancer cell lines, in comparison to standard anticancer drugs. The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Representative Halogenated Indole 2.5 - 150.8 - 100.08 - 1913.41
Doxorubicin 0.5 - 20.1 - 10.2 - 1.50.1 - 0.5
Paclitaxel 0.002 - 0.010.005 - 0.020.001 - 0.010.002 - 0.008
Cisplatin 1 - 101 - 52 - 1513.20

Note: The IC50 values for the "Representative Halogenated Indole" are a synthesized range from various studies on different halogenated indole derivatives to provide a comparative perspective.[3][4][5] IC50 values for standard drugs are typical ranges observed in literature.

Mechanisms of Action: A Comparative Overview

Halogenated Indole Derivatives

Indole derivatives exert their anticancer effects through diverse mechanisms, often targeting key cellular processes involved in cancer cell proliferation and survival.[1][2] Common mechanisms include:

  • Tubulin Polymerization Inhibition: Many indole derivatives bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Kinase Inhibition: They can act as inhibitors of various protein kinases, such as VEGFR, EGFR, and others, which are crucial for tumor growth, angiogenesis, and metastasis.[6]

  • DNA Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[1]

  • Induction of Apoptosis: Halogenated indoles can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and caspase activation.[7][8]

Standard Chemotherapeutic Agents
  • Doxorubicin: This anthracycline antibiotic primarily works by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), all of which lead to DNA damage and cell death.[][10][11][12][13]

  • Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules, preventing their disassembly.[14][15][16][] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.[14][16]

  • Cisplatin: This platinum-based drug forms covalent adducts with DNA, creating intra- and inter-strand crosslinks.[18][19][20][21] These DNA lesions disrupt replication and transcription, ultimately triggering apoptosis.[18][20]

Visualizing Molecular Pathways and Experimental Processes

Indole_Anticancer_Mechanism Indole Halogenated Indole Derivative Tubulin Tubulin Polymerization Inhibition Indole->Tubulin Kinase Kinase Inhibition (e.g., VEGFR, EGFR) Indole->Kinase Topoisomerase Topoisomerase Inhibition Indole->Topoisomerase Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Signaling Disruption of Proliferation & Angiogenesis Signaling Kinase->Signaling Signaling->Apoptosis DNA_Damage DNA Damage Topoisomerase->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed anticancer mechanisms of halogenated indole derivatives.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treatment with Test Compounds Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry for Cell Cycle & Apoptosis Treatment->Flow_Cytometry Western_Blot Western Blot for Protein Expression Treatment->Western_Blot IC50_Calc IC50 Value Calculation MTT_Assay->IC50_Calc Cell_Cycle_Analysis Cell Cycle Distribution Analysis Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Quant Quantification of Apoptotic Cells Flow_Cytometry->Apoptosis_Quant Protein_Quant Protein Level Quantification Western_Blot->Protein_Quant

Caption: General experimental workflow for in vitro anticancer drug screening.

Comparative_Properties cluster_target Primary Target Indole Halogenated Indole Tubulin Microtubules Indole->Tubulin Kinases Multiple Kinases Indole->Kinases Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Paclitaxel Paclitaxel Paclitaxel->Tubulin Cisplatin Cisplatin Cisplatin->DNA

Caption: Comparison of primary molecular targets for different anticancer agents.

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, A549, HCT-116) from culture flasks using trypsin.

    • Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Flow Cytometry for Cell Cycle and Apoptosis Analysis
  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

    • Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Cell Cycle Analysis:

    • Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Harvest treated cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Western Blotting for Protein Expression Analysis
  • Protein Extraction:

    • Treat cells with the test compound as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, tubulin, actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., actin or GAPDH).

This guide provides a foundational comparison for researchers interested in the anticancer potential of novel halogenated indole compounds. Further preclinical and clinical studies are necessary to fully validate the therapeutic efficacy and safety of any new chemical entity.

References

Confirming the Structure of 7-chloro-5-fluoro-1H-indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of novel 7-chloro-5-fluoro-1H-indole derivatives is a critical step in the drug discovery and development process. The precise arrangement of atoms within these molecules dictates their physicochemical properties and biological activity. This guide provides a comparative overview of the key analytical techniques and expected data for the structural elucidation of this important class of compounds.

Spectroscopic and Spectrometric Data Comparison

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the this compound scaffold. This data is compiled from publicly available information on the parent compound and closely related indole derivatives, providing a baseline for comparison with newly synthesized analogs.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the indole ring. For the this compound core, the following are expected chemical shift ranges in a suitable deuterated solvent (e.g., DMSO-d₆).

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Expected Multiplicity
N-H11.0 - 12.5-Broad singlet
C2-H7.3 - 7.6125 - 128Triplet or doublet of doublets
C3-H6.4 - 6.7100 - 103Triplet or doublet of doublets
C4-H7.0 - 7.3115 - 118 (d, JC-F)Doublet of doublets
C6-H6.8 - 7.1108 - 112 (d, JC-F)Doublet of doublets
C3a-127 - 130-
C4-115 - 118-
C5-155 - 160 (d, 1JC-F)-
C6-108 - 112-
C7-118 - 122-
C7a-132 - 135-

Note: The exact chemical shifts and coupling constants (J) will vary depending on the specific substitution pattern on the core structure. The values for the fluorine-coupled carbons will appear as doublets.

Table 2: Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its elemental composition and structural features. For the parent compound, this compound (C₈H₅ClFN), the following mass-to-charge ratios (m/z) are predicted.[1]

Ion Predicted m/z Notes
[M]⁺169.0089Molecular ion
[M+H]⁺170.0167Protonated molecule
[M-H]⁻168.0022Deprotonated molecule
[M+Na]⁺191.9987Sodium adduct

The fragmentation of the indole ring will be influenced by the chloro and fluoro substituents. Common fragmentation pathways for substituted indoles involve the loss of small molecules like HCN, and cleavage of side chains if present. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in a characteristic M+2 peak, which is a key diagnostic feature.

Table 3: Key FTIR Absorption Bands

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The following table lists the expected absorption ranges for the key functional groups in this compound derivatives.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3350 - 3450
C-H (aromatic)Stretching3000 - 3100
C=C (aromatic)Stretching1580 - 1620 and 1450 - 1500
C-NStretching1250 - 1350
C-FStretching1000 - 1400
C-ClStretching600 - 800

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Processing: Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Spectrometer: Same instrument as ¹H NMR.

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm, centered around 120 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Processing: Fourier transform with an exponential line broadening of 1-2 Hz, phase correction, and baseline correction. Calibrate the spectrum to the solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Ionization Mode: Positive and negative ESI to observe both [M+H]⁺ and [M-H]⁻ ions.

    • Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurements.

    • Scan Range: A typical range would be m/z 50-1000.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and compound.

    • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern. Compare the observed isotopic distribution for chlorine-containing fragments with the theoretical pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the empty, clean ATR crystal before running the sample.

    • Data Analysis: The spectrum is typically displayed in terms of transmittance or absorbance. Identify the characteristic absorption bands for the functional groups present in the molecule.

Workflow for Structure Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the structural confirmation of this compound derivatives.

References

Cross-Validation of 7-Chloro-5-fluoro-1H-indole as a Potential IDO1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data for 7-chloro-5-fluoro-1H-indole, a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), against established IDO1 inhibitors. This document is intended to offer an objective overview to aid in research and development efforts within the field of cancer immunotherapy.

Introduction to IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its overexpression in various cancers contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunomodulatory metabolites. This suppression of the host's immune response allows cancer cells to evade detection and destruction. Consequently, the development of small molecule inhibitors targeting IDO1 has become a significant area of focus in immuno-oncology.

This guide focuses on the halogenated indole, this compound, and compares its performance metrics with commercially available and clinically tested IDO1 inhibitors, Epacadostat and Navoximod.

Comparative Performance Data

The following table summarizes the key performance indicators for this compound and its alternatives.

CompoundSynthesis MethodReported YieldPurityTargetIC50 (nM)
This compound Modified Leimgruber–Batcho~55% (estimated for analogous compound)>97% (for analogous compound)IDO1Data Not Available
Epacadostat Multi-step synthesisNot Publicly Available>98%IDO110 - 71.8[1][2]
Navoximod Multi-step synthesisNot Publicly Available≥98%IDO128 - 75[3][4]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the synthesis of the compounds and the biological evaluation of their IDO1 inhibitory activity.

Synthesis of this compound (Proposed)

Step 1: Synthesis of the Intermediate Imine

  • Under an ice-water bath, a solution of 3-chloro-5-fluoroaniline in toluene is added dropwise to a toluene solution of boron trichloride.

  • To this mixture, chloromethyl cyanide and anhydrous aluminum trichloride are added successively.

  • The reaction mixture is refluxed for 6-8 hours under a nitrogen atmosphere.

  • After cooling, 2N hydrochloric acid is added, and the mixture is heated to 80°C to dissolve any precipitate.

  • The cooled reaction mixture is extracted with dichloromethane. The organic phases are combined, dried, and the solvent is evaporated to yield the crude imine intermediate.

Step 2: Reductive Cyclization to this compound

  • The crude intermediate is dissolved in a dioxane/water mixture.

  • Sodium borohydride is added, and the reaction mixture is refluxed for 8-10 hours.

  • The solvent is removed under reduced pressure, and the residue is extracted with dichloromethane.

  • The combined organic phases are dried, and the solvent is evaporated.

  • The crude product is purified by vacuum distillation to obtain this compound.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed using the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point: To assess the purity of the compound.

IDO1 Inhibition Assay (HeLa Cell-Based Assay)

The inhibitory activity of the compounds against IDO1 can be determined using a HeLa cell-based assay.

  • Cell Culture: HeLa cells, which express IDO1 upon stimulation, are cultured in a suitable medium.

  • IDO1 Induction: The cells are treated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.

  • Compound Treatment: The induced cells are then treated with various concentrations of the test compounds (this compound, Epacadostat, and Navoximod).

  • Tryptophan Metabolism: The cells are incubated to allow for the metabolism of tryptophan into kynurenine by the IDO1 enzyme.

  • Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured using a colorimetric assay.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IDO1 inhibition against the log of the compound concentration.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental design, the following diagrams are provided.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalysis ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Leads to Inhibitor This compound (or Alternative) Inhibitor->IDO1 Inhibits

IDO1 metabolic pathway and point of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assay Start Starting Materials Reaction Chemical Reaction (e.g., Leimgruber-Batcho) Start->Reaction Purification Purification Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Treatment Compound Treatment Characterization->Treatment Test Compound CellCulture HeLa Cell Culture Induction IDO1 Induction (IFN-γ) CellCulture->Induction Induction->Treatment Measurement Kynurenine Measurement Treatment->Measurement Analysis IC50 Calculation Measurement->Analysis

General workflow for synthesis and biological evaluation.

Conclusion

The structural similarity of this compound to known IDO1 inhibitors, particularly other halogenated indoles, suggests its potential as a therapeutic agent. However, a comprehensive evaluation is currently hindered by the lack of publicly available, specific experimental data on its synthesis and biological activity. The proposed synthetic route, based on the Leimgruber–Batcho reaction, offers a viable method for its preparation. To fully assess its potential, further experimental work is required to determine its precise IC50 value against IDO1 and to conduct a direct comparison with established inhibitors like Epacadostat and Navoximod under identical assay conditions. This would provide the necessary data to validate its performance and guide future drug development efforts.

References

A Comparative Benchmarking Guide: Evaluating 7-chloro-5-fluoro-1H-indole Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound 7-chloro-5-fluoro-1H-indole, hereafter referred to as "Investigational Compound X," against established inhibitors of the RAS/RAF/MEK/ERK signaling pathway. While specific biological activity data for this compound is not extensively documented in publicly available literature, its indole scaffold is a common feature in many kinase inhibitors.[1] This document outlines the necessary experimental protocols and data presentation formats to rigorously assess its potential as a therapeutic agent.

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[3][4] This guide uses well-characterized MEK inhibitors, such as Trametinib and Cobimetinib, as benchmarks for comparison.[2]

Data Presentation: Comparative Inhibitory Potency

A primary metric for evaluating a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of the target enzyme's activity.[2] Lower IC50 values indicate higher potency. The following tables present a template for comparing the in vitro and cellular activities of Investigational Compound X against known MEK inhibitors.

Table 1: Comparative In Vitro IC50 Values Against MEK1/2 Kinases

CompoundTargetIC50 (nM, cell-free)Assay Type
Investigational Compound X MEK1[Hypothetical Data]Luminescence-Based Kinase Assay
MEK2[Hypothetical Data]Luminescence-Based Kinase Assay
TrametinibMEK10.92 - 2.0Radiometric / Biochemical
MEK21.8 - 2.0Radiometric / Biochemical
CobimetinibMEK14.2Biochemical

Note: IC50 values can vary based on specific assay conditions. For a direct comparison, all compounds should be tested under identical experimental conditions.[2]

Table 2: Comparative Cellular Activity in A375 Melanoma Cells (BRAF V600E Mutant)

CompoundCellular AssayIC50 (nM)Endpoint Measured
Investigational Compound X p-ERK Inhibition[Hypothetical Data]Western Blot / ELISA
Cell Proliferation[Hypothetical Data]MTT / CellTiter-Glo
Trametinibp-ERK Inhibition~0.5Western Blot
Cell Proliferation~1.0Proliferation Assay
Cobimetinibp-ERK Inhibition~5.0Western Blot
Cell Proliferation~10.0Proliferation Assay

Visualizing Pathways and Workflows

Clear diagrams of signaling pathways and experimental procedures are crucial for understanding the context and methodology of inhibitor benchmarking.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Proliferation, Survival, Differentiation TF->Response Regulates Inhibitor MEK Inhibitors (Trametinib, Cobimetinib, Investigational Compound X) Inhibitor->MEK Inhibits GF Growth Factor GF->RTK

Caption: Simplified RAS/RAF/MEK/ERK signaling pathway showing the point of inhibition for MEK inhibitors.

G A Compound Synthesis & Characterization B Primary In Vitro Kinase Assay (IC50) A->B C Cellular Target Engagement (p-ERK Inhibition) B->C D Functional Cellular Assay (Cell Proliferation) C->D E Data Analysis & Benchmarking D->E F Lead Optimization or Further Preclinical Testing E->F

Caption: General workflow for the benchmarking of a novel kinase inhibitor.

Experimental Protocols

Accurate and reproducible data are predicated on well-defined experimental protocols. The following sections detail standard methodologies for key assays in kinase inhibitor benchmarking.[2]

In Vitro MEK1 Kinase Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1. It measures the amount of ATP remaining after the kinase reaction.[5]

Objective: To determine the IC50 value of Investigational Compound X against purified, active recombinant MEK1 enzyme.

Materials:

  • Recombinant active MEK1 enzyme.

  • Inactive ERK2 substrate (a direct target of MEK1).[2]

  • Adenosine triphosphate (ATP).

  • Investigational Compound X, Trametinib (positive control), and DMSO (vehicle control).

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (Investigational Compound X, Trametinib) in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds or DMSO vehicle into the wells of the 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing MEK1 enzyme and inactive ERK2 substrate in the kinase reaction buffer. Dispense this mix into each well.

  • Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for MEK1 to ensure sensitive detection of ATP-competitive inhibitors.[6]

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C. This duration should be within the linear range of the reaction.

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. Allow the signal to stabilize (approx. 10 minutes).

  • Data Measurement: Measure the luminescence signal using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed).[5]

Data Analysis:

  • Normalize the data by setting the average signal from the positive control (no enzyme) wells to 100% inhibition and the vehicle control (DMSO) wells to 0% inhibition.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.[1]

Western Blot for Phospho-ERK (p-ERK) Inhibition

This cell-based assay confirms that the inhibitor engages its target within a cellular context by measuring the phosphorylation status of ERK, a direct downstream substrate of MEK.[2][7]

Objective: To determine the effect of Investigational Compound X on MEK1/2 activity in cells by quantifying the levels of phosphorylated ERK1/2.

Materials:

  • A375 human melanoma cell line (or other relevant cell line).

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • Investigational Compound X and benchmark inhibitors.

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Culture and Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours, then treat with various concentrations of the kinase inhibitor for 2 hours.

  • Protein Extraction: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[2]

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and a loading control like GAPDH.

Data Analysis:

  • Quantify the band intensity for p-ERK, total-ERK, and GAPDH using image analysis software (e.g., ImageJ).

  • Normalize the p-ERK signal to the total-ERK or GAPDH signal for each sample.

  • Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular IC50.

Cell Proliferation Assay

This assay assesses the overall functional impact of the inhibitor on cell viability and growth.[8][9]

Objective: To measure the effect of Investigational Compound X on the proliferation of cancer cells.

Materials:

  • A375 human melanoma cell line.

  • Cell culture medium and supplements.

  • Investigational Compound X and benchmark inhibitors.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay).

  • Clear-bottomed 96-well plates.

Procedure:

  • Cell Seeding: Seed A375 cells into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Signal Reading: Incubate as required by the reagent, then measure the absorbance or luminescence using a microplate reader.

Data Analysis:

  • Subtract the background signal (media only).

  • Normalize the data, setting the vehicle control wells to 100% viability.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the GI50 (concentration for 50% growth inhibition).

References

Navigating the Bioactive Landscape of Halogenated Indoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Halogenated indoles have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative overview of the bioactivity of 7-chloro-5-fluoro-1H-indole and its structurally related analogs, offering insights into their potential as antimicrobial, anticancer, and antiviral agents. Due to the limited publicly available peer-reviewed data on the specific bioactivity of this compound, this guide focuses on a comparative analysis of closely related halogenated indole compounds to provide a valuable resource for understanding their structure-activity relationships.

Antimicrobial Activity: A Potent Force Against Drug-Resistant Pathogens

Halogenated indoles have demonstrated significant efficacy against a spectrum of microbial pathogens, including drug-resistant strains. The introduction of halogen atoms at various positions on the indole ring has been shown to enhance their antimicrobial properties.

Recent studies have highlighted the potent bactericidal and antibiofilm activities of multi-halogenated indoles against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1][2][3] For instance, di-halogenated indoles have shown markedly improved antibacterial activity compared to their mono-halogenated counterparts.[2] Similarly, certain halogenated indole derivatives have exhibited excellent antifungal activities against Candida albicans and Candida krusei.[4][5]

Table 1: Comparative Antimicrobial Activity of Halogenated Indoles

Compound/DerivativeTarget OrganismActivity Metric (μg/mL)Reference
Di-halogenated indolesStaphylococcus aureusMIC: ≤50[2]
4-bromo-6-chloroindoleStaphylococcus aureusMIC: 30[2]
6-bromo-4-iodoindoleStaphylococcus aureusMIC: 20[2]
Indole-thiadiazole derivative (2c)Methicillin-resistant S. aureus (MRSA)MIC: 3.125[4]
Indole-triazole derivative (3d)Methicillin-resistant S. aureus (MRSA)MIC: 6.25[5]
Halogenated indole derivativesCandida kruseiMore effective than fluconazole[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the compounds is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate compounds Serially Dilute Test Compounds compounds->inoculate incubate Incubate at Optimal Temperature inoculate->incubate determine_mic Determine MIC (Lowest Inhibitory Concentration) incubate->determine_mic

Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Key Pathways in Cancer Progression

The indole scaffold is a privileged structure in the development of anticancer agents.[6] Halogenation of the indole ring can significantly enhance the cytotoxic and pro-apoptotic activities of these compounds against various cancer cell lines.

Derivatives of 5-fluoroindole have shown potential anticancer properties by interfering with cellular signaling pathways.[7] The anticancer activity of indole derivatives is often attributed to their ability to induce apoptosis, inhibit tubulin polymerization, and modulate the activity of key enzymes involved in cancer cell proliferation.[8]

Table 2: Comparative Anticancer Activity of Halogenated Indole Derivatives

Compound/DerivativeCancer Cell LineActivity Metric (IC50 in μM)Mechanism of ActionReference
Quinoline-indole derivativeVarious0.002 - 0.011Tubulin polymerization inhibition[8]
Benzimidazole-indole derivativeVarious0.05Tubulin polymerization inhibition[8]
Chalcone-indole derivativeVarious0.22 - 1.80Tubulin polymerization inhibition, G2/M cell cycle arrest[8]
Indole-based Bcl-2 inhibitors (U2, U3)MCF-7 (Breast Cancer)U2: 1.2, U3: 11.10Bcl-2 inhibition, Apoptosis induction[9]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

signaling_pathway_apoptosis cluster_stimulus External/Internal Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome stimuli Indole Derivatives bcl2 Bcl-2 (Anti-apoptotic) stimuli->bcl2 Inhibition bax Bax (Pro-apoptotic) stimuli->bax Activation caspase9 Caspase-9 bcl2->caspase9 Inhibition bax->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

References

Safety Operating Guide

Navigating the Safe Disposal of 7-chloro-5-fluoro-1H-indole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-chloro-5-fluoro-1H-indole, ensuring adherence to safety standards and regulatory compliance.

Hazard Profile and Safety First

Summary of Potential Hazards for Structurally Similar Compounds:

Hazard ClassificationPotential Effects
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3]
Specific target organ toxicityMay cause respiratory irritation.[1][3][4][5]
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[3][5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be discarded down the drain or in standard laboratory trash.[7]

1. Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is crucial for safe and compliant disposal.

  • Designated Waste Stream: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Halogenated vs. Non-Halogenated: It is critical to segregate halogenated organic waste, such as this compound, from non-halogenated solvent waste.[7] This separation can facilitate more environmentally sound and cost-effective disposal methods.[7]

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams.[6]

2. Container Selection and Labeling: Clarity is Key

  • Appropriate Container: Use a chemically resistant container with a secure, tight-fitting lid. The original product container, if empty and in good condition, can be used.[6]

  • Clear Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, include any known hazard symbols (e.g., irritant).

3. Safe Storage: Containment and Control

  • Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

  • Storage Conditions: Keep the container away from sources of ignition and incompatible materials, such as strong oxidizing agents.[2] Store in a cool, dry place.[1]

4. Spill and Contamination Management

In the event of a spill, take the following immediate actions:

  • Ensure Ventilation: Maintain adequate ventilation to avoid inhalation of dust or vapors.

  • Containment: Prevent the spill from spreading or entering drains, waterways, or soil.[1]

  • Cleanup: For solid spills, carefully sweep or vacuum the material. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Disposal of Cleanup Materials: Place all contaminated materials, including absorbent and used PPE, into the designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area. Wash contaminated clothing before reuse.[1]

5. Arranging for Final Disposal

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Professional Disposal: The final disposal of the waste must be conducted by a licensed and approved waste disposal plant.[1][2][3][4][6] This may involve controlled incineration with flue gas scrubbing or other specialized treatments.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated segregate Segregate as Halogenated Organic Waste start->segregate container Select & Label Appropriate Container segregate->container store Store in Designated Secure Area container->store secondary Use Secondary Containment store->secondary ehs Contact EHS for Waste Pickup secondary->ehs dispose Professional Disposal at Approved Facility ehs->dispose

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for 7-chloro-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe management of 7-chloro-5-fluoro-1H-indole, a halogenated indole derivative. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on the known hazards of structurally similar chloro- and fluoro-indole compounds. It is crucial to treat this compound as a potentially hazardous substance and adhere to rigorous laboratory safety protocols.

Hazard Profile and Safety Precautions

Based on data from analogous compounds such as 7-chloro-1H-indole and various fluoroindoles, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also expected to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.

Table 1: Summary of Potential Hazards and Safety Recommendations

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Avoid ingestion, skin contact, and inhalation of dust/vapors. Work in a well-ventilated area or chemical fume hood.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Wear chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear chemical splash goggles. A face shield may be necessary for splash hazards.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2][3]Avoid breathing dust. Use a NIOSH-approved respirator if ventilation is inadequate.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required at all times. A face shield should be worn when there is a risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. For prolonged contact, consider double-gloving.[5][6]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[5]
Respiratory Protection RespiratorAll work with the solid compound or concentrated solutions should be conducted in a chemical fume hood. If a fume hood is not available or as a supplementary measure for large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory.[5]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical for minimizing risk and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

Handling Procedures
  • Preparation: Before beginning any work, thoroughly review this safety guide and any available data on similar compounds. Ensure that a safety shower and eyewash station are readily accessible.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat to contain any dust.[7]

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound.[1]

Storage
  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature for similar fluoro-indoles is 2-8°C.

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

  • Waste Segregation: Collect all waste containing this compound separately from other waste streams. Specifically, it should be categorized as halogenated organic waste.[9]

  • Waste Containers: Use clearly labeled, sealed, and appropriate containers for solid and liquid waste.

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weigh boats, and pipette tips, should be disposed of as hazardous waste.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[9] All waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[1][9]

Experimental Workflow and Safety Logic

The following diagrams illustrate the general procedures for safe handling and the logical relationships for risk assessment.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Guide prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3

Caption: Experimental Workflow for Safe Handling of this compound.

risk_assessment cluster_hazards Potential Hazards cluster_controls Control Measures substance This compound haz1 Skin/Eye Irritation substance->haz1 haz2 Respiratory Irritation substance->haz2 haz3 Toxicity substance->haz3 ctrl1 PPE (Gloves, Goggles) haz1->ctrl1 ctrl2 Fume Hood haz2->ctrl2 haz3->ctrl1 haz3->ctrl2 ctrl3 Proper Disposal haz3->ctrl3

Caption: Logical Relationship for Risk Assessment of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.